1-(2-Aminopyrimidin-5-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminopyrimidin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVRMDUESKFUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560359 | |
| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124491-42-5 | |
| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Aminopyrimidin-5-YL)ethanone physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2-Aminopyrimidin-5-YL)ethanone. This compound, a member of the broader class of 2-aminopyrimidines, holds significant interest for researchers in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by this scaffold.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 124491-42-5 | [1][2][3][4] |
| Molecular Formula | C₆H₇N₃O | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Boiling Point | 351.3 °C at 760 mmHg (Predicted) | [5][6] |
| Density | 1.25 g/cm³ (Predicted) | [5] |
| Flash Point | 166.3 °C (Predicted) | [5][6] |
| Storage | 2-8°C, protect from light, inert atmosphere | [1][2] |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted.
Table 2: Predicted Spectral Data for this compound
| Spectrum | Predicted Peaks |
| ¹H NMR | Signals corresponding to the acetyl group protons (singlet, ~2.5 ppm), the amino group protons (broad singlet), and the pyrimidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group (~197 ppm), the methyl carbon of the acetyl group, and the carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C=N and C=C stretching of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 137.14. |
Experimental Protocols
General Synthesis of 2-Aminopyrimidine Derivatives
A widely used method for the synthesis of 2-aminopyrimidines is the reaction of a β-dicarbonyl compound or its equivalent with guanidine. For the synthesis of the title compound, a plausible precursor would be a derivative of acetoacetaldehyde.
An alternative and frequently employed method involves the reaction of a pre-functionalized pyrimidine ring. For instance, 2-amino-4,6-dichloropyrimidine can be reacted with various nucleophiles in the presence of a base to generate a diverse library of 2-aminopyrimidine derivatives.[7][8]
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis and purification of 2-aminopyrimidine derivatives.
Biological Activity and Role in Drug Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[7] Derivatives of 2-aminopyrimidine have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[9]
Kinase Inhibition
A significant area of research for 2-aminopyrimidine derivatives is their role as kinase inhibitors.[10] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. 2-Aminopyrimidine-based compounds have been developed as inhibitors for a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
-
Janus Kinases (JAKs): Key components of the JAK/STAT signaling pathway, which is crucial for immune responses.
-
IκB Kinase (IKK): A central kinase in the NF-κB signaling pathway, which plays a major role in inflammation.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.
JAK/STAT Signaling Pathway and Potential Inhibition:
The JAK/STAT pathway is a primary target for many 2-aminopyrimidine-based inhibitors. The pathway is activated by cytokines and growth factors, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.
Caption: Simplified diagram of the JAK/STAT signaling pathway and the potential inhibitory action of a 2-aminopyrimidine derivative.
Wnt Signaling Pathway Inhibition
Recent studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[11] This pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of several cancers. Inhibition of this pathway by small molecules is a promising strategy for cancer therapy.
Experimental Workflow for Biological Evaluation
The biological evaluation of a potential kinase inhibitor like this compound typically follows a multi-step process, from initial screening to in vivo studies.
Caption: General experimental workflow for the biological evaluation of a kinase inhibitor.
Safety Information
Based on available supplier data, this compound should be handled with care.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a pyrimidine derivative with significant potential for further investigation in the field of drug discovery. Its structural similarity to known biologically active compounds, particularly kinase inhibitors, makes it an attractive candidate for screening in various disease models. While detailed experimental data on its physical and spectral properties are currently limited, this guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its chemical characteristics, biological activity, and mechanism of action.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 1-(2-Aminopyrimidin-5-yl)ethan-1-one | 124491-42-5 [sigmaaldrich.cn]
- 3. 124491-42-5 Cas No. | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]
- 4. achmem.com [achmem.com]
- 5. Regulating Immune Response Pathways with IKK beta | Antibody News: Novus Biologicals [novusbio.com]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 1-(2-Aminopyrimidin-5-YL)ethanone
CAS Number: 124491-42-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminopyrimidin-5-YL)ethanone is a key building block in medicinal chemistry, belonging to the versatile class of 2-aminopyrimidine derivatives. This scaffold is of significant interest in drug discovery due to its prevalence in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted analytical characterization data. Furthermore, this document explores the potential biological activities of this compound class, with a focus on its role as a kinase inhibitor, and presents a representative signaling pathway and a typical experimental workflow for its evaluation. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams.
Chemical and Physical Properties
This compound is a stable organic compound with the molecular formula C₆H₇N₃O. Its structure features a pyrimidine ring substituted with an amino group at the 2-position and an acetyl group at the 5-position. These functional groups provide reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 124491-42-5 | |
| Molecular Formula | C₆H₇N₃O | |
| Molecular Weight | 137.14 g/mol | |
| Appearance | Off-white to light brown solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents (Predicted) | |
| SMILES | CC(=O)c1cncn(c1)N | |
| InChI Key | UYVRMDUESKFUJX-UHFFFAOYSA-N |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of 2-amino-5-bromopyrimidine with a suitable acetylating agent under conditions that facilitate a cross-coupling reaction. A more direct approach, however, would be the cyclization of a functionalized three-carbon precursor with guanidine.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Guanidine hydrochloride
-
3-Acetyl-2-(ethoxymethylidene)malononitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add guanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.
-
To the resulting mixture, add a solution of 3-acetyl-2-(ethoxymethylidene)malononitrile (1.0 equivalent) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Predicted Analytical Data
The following table summarizes the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.80 (s, 2H, pyrimidine-H), 7.50 (br s, 2H, -NH₂), 2.50 (s, 3H, -COCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 196.0 (C=O), 163.0 (C-NH₂), 158.0 (pyrimidine-CH), 120.0 (pyrimidine-C), 26.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (N-H bending) |
| Mass Spec. (ESI+) | m/z: 138.06 (M+H)⁺ |
Biological Activity and Drug Development Potential
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Derivatives of 2-aminopyrimidine have been successfully developed as drugs for a range of diseases, particularly cancer.[2][3]
Kinase Inhibition
A primary area of interest for 2-aminopyrimidine derivatives is the inhibition of protein kinases.[4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of many kinases. This interaction is a key feature of many potent and selective kinase inhibitors.[4] The 2-amino group can also participate in hydrogen bonding, further anchoring the molecule in the active site.
While there is no specific public data on the kinase inhibitory activity of this compound, its structural features suggest it could serve as a valuable starting point or fragment for the design of inhibitors for various kinases implicated in cancer, such as Aurora kinases, Polo-like kinases, and cyclin-dependent kinases.[4][5]
Representative Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development. Several 2-aminopyrimidine-based compounds have been investigated as inhibitors of kinases within this pathway, such as PI3K and mTOR.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(2-Aminopyrimidin-5-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-Aminopyrimidin-5-YL)ethanone. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a compilation of predicted data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and quality control of this and similar heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including substituted aminopyrimidines and acetophenones.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-6 (pyrimidine ring) | 8.5 - 8.8 | s | - |
| -NH₂ (amino group) | 5.0 - 6.0 (broad) | s | - |
| -CH₃ (acetyl group) | 2.4 - 2.6 | s | - |
Prediction is based on the analysis of similar aminopyrimidine structures.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl group) | 195 - 200 |
| C-2 (pyrimidine ring) | 160 - 165 |
| C-4, C-6 (pyrimidine ring) | 155 - 160 |
| C-5 (pyrimidine ring) | 115 - 120 |
| -CH₃ (acetyl group) | 25 - 30 |
Prediction is based on the analysis of similar aminopyrimidine and acetophenone structures.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amino group) | 3100 - 3500 | Medium-Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (ketone) | 1670 - 1690 | Strong |
| C=N Stretch (pyrimidine ring) | 1600 - 1650 | Medium-Strong |
| C=C Stretch (pyrimidine ring) | 1400 - 1600 | Medium |
| N-H Bend (amino group) | 1550 - 1650 | Medium |
Prediction is based on characteristic infrared absorption frequencies for similar functional groups.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 151.06 |
| [M-CH₃]⁺ | 136.04 |
| [M-CO]⁺ | 123.06 |
Prediction is based on the molecular weight of the compound and common fragmentation patterns of acetophenones.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Add a small amount of TMS as an internal standard.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr), spectroscopic grade
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)
-
Sample of this compound
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, the sample is typically vaporized before ionization.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Synthesis of 1-(2-Aminopyrimidin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-aminopyrimidin-5-yl)ethanone, a key building block in the development of various pharmaceutical agents. This document details a well-established synthetic route, including a step-by-step experimental protocol, quantitative data, and a visual representation of the reaction pathway.
Introduction
This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a 2-aminopyrimidine core with an acetyl group at the 5-position, provides a versatile scaffold for the development of targeted therapies. This guide focuses on a common and effective method for its preparation: the Stille cross-coupling reaction.
Synthesis Pathway: Stille Cross-Coupling
A prevalent method for the synthesis of this compound involves a palladium-catalyzed Stille cross-coupling reaction. This reaction typically utilizes a halogenated 2-aminopyrimidine derivative and an organotin reagent. A common starting material is 2-amino-5-bromopyrimidine, which is coupled with tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.
The Stille reaction is favored for its tolerance of a wide range of functional groups and its generally good yields.[1]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via a Stille coupling reaction, based on established methodologies for similar transformations.
Materials:
-
2-Amino-5-bromopyrimidine
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
2M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.
-
Addition of Stannane: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-amino-5-(1-ethoxyvinyl)pyrimidine.
-
-
Hydrolysis:
-
Dissolve the crude intermediate in a suitable solvent (e.g., THF or ethanol).
-
Add 2M hydrochloric acid and stir the mixture at room temperature. Monitor the hydrolysis by TLC until the starting material is consumed.
-
-
Purification:
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.
| Compound | Starting Material(s) | Reagents | Solvent | Yield (%) |
| 2-Amino-5-bromopyrimidine | 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | ~97% |
| This compound | 2-Amino-5-bromopyrimidine, Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄, 2M HCl | Toluene | 60-80% |
Characterization Data
The identity and purity of the final product can be confirmed by various analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ ppm) |
| This compound | C₆H₇N₃O | 137.14 g/mol | Off-white solid | 8.85 (s, 2H, pyrimidine-H), 5.40 (br s, 2H, NH₂), 2.55 (s, 3H, COCH₃) (Predicted) |
Note: The provided 1H NMR data is a predicted spectrum based on the structure and may vary slightly from experimental results.
Conclusion
The Stille cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. This technical guide outlines a detailed protocol that can be adapted by researchers and professionals in the field of drug development. The versatility of this synthetic route allows for the potential generation of a variety of analogues by modifying the starting materials, contributing to the exploration of new chemical space for therapeutic applications.
References
The Biological Significance of the 2-Aminopyrimidine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ability to mimic the purine and pyrimidine bases of nucleic acids allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of the 2-aminopyrimidine core, detailing its role in the development of therapeutics for various diseases, summarizing key quantitative data, providing experimental protocols, and visualizing its engagement in critical signaling pathways.
Introduction
The 2-aminopyrimidine structure is a cornerstone in the design of numerous clinically successful drugs, including the anticancer agents imatinib, palbociclib, and ribociclib.[1][2] Its versatility stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, enabling it to bind with high affinity to the active sites of various enzymes and receptors.[2] This has led to the development of 2-aminopyrimidine derivatives with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3] This guide will explore the multifaceted biological significance of this remarkable scaffold.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of the 2-aminopyrimidine scaffold is vast and continues to expand. Its derivatives have been extensively investigated as inhibitors of various enzyme families, most notably protein kinases, and have shown promise in modulating other biological processes such as biofilm formation and enzymatic hydrolysis.
Anticancer Activity: A Kinase Inhibition Powerhouse
The 2-aminopyrimidine moiety is a well-established hinge-binding motif in the development of protein kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
FLT3 Inhibition in Acute Myeloid Leukemia (AML): FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells in a significant portion of AML patients.[1] Several 2-aminopyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of FLT3 with nanomolar potency.[1] These inhibitors effectively block the downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways, thereby inducing apoptosis in AML cells.[1][5]
CDK Inhibition and Cell Cycle Control: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of many cancers.[6] The 2-aminopyrimidine scaffold has been successfully incorporated into potent inhibitors of various CDKs, including CDK2, CDK4, and CDK6.[6][7] By blocking the activity of these kinases, these compounds prevent the phosphorylation of key substrates, leading to cell cycle arrest and the suppression of tumor growth.[7]
LSD1 Inhibition in Epigenetic Regulation: Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in many cancers and contributes to tumorigenesis by altering gene expression.[8] 2-aminopyrimidine derivatives have been designed as potent LSD1 inhibitors, demonstrating the scaffold's utility beyond kinase inhibition.[4] These inhibitors can induce the re-expression of tumor suppressor genes, leading to cancer cell differentiation and apoptosis.[4][8]
Antimicrobial and Biofilm Modulation
In an era of growing antimicrobial resistance, the 2-aminopyrimidine scaffold offers a promising platform for the development of novel antibacterial and antifungal agents.[3] Furthermore, derivatives of this scaffold have demonstrated the ability to modulate bacterial biofilm formation, a key virulence factor in many chronic infections.[9] Some compounds have been shown to inhibit biofilm formation by both Gram-positive and Gram-negative bacteria and can even suppress resistance to conventional antibiotics in strains like MRSA.[9]
Inhibition of Other Key Enzymes
The versatility of the 2-aminopyrimidine scaffold extends to the inhibition of other therapeutically relevant enzymes. For instance, derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme whose increased activity is associated with conditions like colon cancer and urinary tract infections.[10]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 2-aminopyrimidine derivatives against various biological targets. This data highlights the potency and, in some cases, the selectivity of these compounds.
Table 1: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 15 | FLT3-WT | 7.42 ± 1.23 | MV4-11 | 0.83 ± 0.15 | [11] |
| FLT3-D835Y | 9.21 ± 0.04 | MOLM-13 | 10.55 ± 1.70 | [11] | |
| 11r | JAK2 | 2.01 | HEL | 1100 | [12] |
| FLT3 | 0.51 | MV4-11 | 9.43 | [12] | |
| JAK3 | 104.40 | - | - | [12] | |
| 8h | PLK4 | 6.7 | - | - | [13] |
| 22 | CDK7 | 7.21 | MV4-11 | - | [7] |
| CDK9 | >1000 | - | - | [7] |
Table 2: Other Biological Activities of 2-Aminopyrimidine Derivatives
| Compound ID | Biological Target/Activity | IC50 (µM) | Organism/Cell Line | Reference |
| X43 | LSD1 Inhibition | 0.89 | - | [4] |
| A549 cell proliferation | 1.62 | A549 | [4] | |
| THP-1 cell proliferation | 1.21 | THP-1 | [4] | |
| 24 | β-Glucuronidase Inhibition | 2.8 ± 0.10 | - | [14] |
| 2c | Antibacterial (S. aureus) | 0.039 ± 0.000 (MIC) | S. aureus | [15][16] |
| Antibacterial (B. subtilis) | 0.039 ± 0.000 (MIC) | B. subtilis | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of 2-aminopyrimidine derivatives.
Synthesis of 2-Aminopyrimidine Derivatives
General Procedure for the Synthesis of 2-Amino-4,6-disubstituted Pyrimidines:
A common and versatile method for the synthesis of this class of compounds involves the reaction of a β-dicarbonyl compound (or its equivalent) with guanidine.[17]
-
Materials: β-ketoester or β-aldehydoester, guanidine hydrochloride, potassium carbonate, microwave reactor.
-
Procedure:
-
In a microwave-safe vessel, combine the β-ketoester or β-aldehydoester (1.0 eq), guanidine hydrochloride (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the vessel and subject the mixture to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes), monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.
-
Biological Assays
In Vitro Kinase Inhibition Assay (HTRF):
This assay is a high-throughput method to determine the inhibitory activity of compounds against a specific kinase.[4]
-
Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. Phosphorylation of the substrate by the kinase allows the binding of the antibody, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the target kinase and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both donor and acceptor emission wavelengths.
-
Calculate the ratio of the two fluorescence signals and determine the IC50 value from the dose-response curve.
-
β-Glucuronidase Inhibition Assay:
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.[1]
-
Materials: β-glucuronidase enzyme, p-nitrophenyl-β-D-glucuronide (substrate), acetate buffer, test compounds, 96-well plate, spectrophotometer.
-
Procedure:
-
In a 96-well plate, add acetate buffer (pH 5.0) to each well.
-
Add the test compound at various concentrations.
-
Add the β-glucuronidase enzyme solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay:
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.[3][18]
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Biofilm Inhibition Assay (Crystal Violet Method):
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[2][13][17][19]
-
Procedure:
-
In a 96-well flat-bottom plate, add a standardized bacterial suspension and the test compound at various concentrations.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37 °C without shaking).
-
After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Fix the remaining biofilm by air-drying or with methanol.
-
Stain the biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet by adding a solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm.
-
Calculate the percentage of biofilm inhibition compared to the untreated control and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by 2-aminopyrimidine derivatives and a typical experimental workflow for their evaluation.
Caption: FLT3 Signaling Pathway Inhibition by 2-Aminopyrimidine Derivatives.
Caption: CDK-Mediated Cell Cycle Progression and its Inhibition.
Caption: LSD1-Mediated Gene Repression and its Reversal by Inhibitors.
Caption: General Experimental Workflow for 2-Aminopyrimidine Drug Discovery.
Conclusion
The 2-aminopyrimidine scaffold is a highly versatile and privileged structure in medicinal chemistry, with a proven track record in the development of clinically effective drugs. Its ability to target a wide range of biological molecules, particularly protein kinases, has established it as a critical component in the armamentarium against cancer. Furthermore, its emerging roles in antimicrobial therapy and the modulation of other disease-relevant enzymes underscore its continued importance in drug discovery. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable scaffold.
References
- 1. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]
- 2. Crystal violet assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. mdpi.com [mdpi.com]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of 1-(2-Aminopyrimidin-5-YL)ethanone Derivatives: A Technical Guide for Drug Discovery
Introduction: The 1-(2-Aminopyrimidin-5-YL)ethanone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of its derivatives, with a primary focus on their roles as kinase inhibitors for the treatment of cancer. We will explore the synthesis, biological activity, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Synthetic Strategies: Building a Library of Bioactive Molecules
The chemical versatility of the this compound scaffold, featuring a reactive ketone group and a nucleophilic aminopyrimidine moiety, allows for a multitude of synthetic transformations. A common and effective strategy for derivatization is the Claisen-Schmidt condensation , which facilitates the synthesis of chalcone-like structures, known precursors to a variety of heterocyclic compounds with significant biological activity.
This foundational reaction opens the door to a wide range of derivatives, including pyrimidines and pyrazoles, which have shown considerable promise as kinase inhibitors.
Therapeutic Applications: Targeting Key Signaling Pathways in Cancer
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The primary targets include the PI3K/Akt/mTOR, EGFR, and VEGFR signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in human cancers[1][2]. Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of key kinases within this pathway.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[3][] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.
Inhibition of the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibiting VEGFR can effectively starve tumors of their blood supply.
Quantitative Analysis of Biological Activity
The therapeutic potential of this compound derivatives is underscored by their potent inhibitory activity against various kinases and cancer cell lines. The following tables summarize key quantitative data from the literature for representative 2-aminopyrimidine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Chalcone-pyrimidine | VEGFR-2 | 72 - 144 | [7] |
| Chalcone-pyrimidine | BRAFV600E | 101 | [7] |
| Aminopyrimidine | EGFRL858R/T790M | 4.0 | [8] |
| Aminopyrimidine | PI3Kα | 9470 | [9] |
| Aminopyrimidine | c-Met | 210 | [10] |
| Aminopyrimidine | FLT3 | 0.68 | [11] |
| Aminopyrimidine | JAK2 | 1.8 | [11] |
Table 2: Anti-proliferative Activity of 2-Aminopyrimidine Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Chalcone-pyrimidine | LOX IMVI (Melanoma) | 0.04 | [7] |
| Aminopyrimidine | H1975 (NSCLC) | 0.086 | [8] |
| Aminopyrimidine | A549 (Lung Cancer) | 2.14 | [11] |
| Aminopyrimidine | HCT-116 (Colon Cancer) | 1.98 | [11] |
| Aminopyrimidine | PC-3 (Prostate Cancer) | 5.52 | [11] |
| Aminopyrimidine | MCF-7 (Breast Cancer) | 4.27 | [11] |
| Aminopyrimidine | Molm-13 (Leukemia) | 0.019 | [11] |
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the evaluation of this compound derivatives.
General Procedure for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, an appropriate aromatic aldehyde (1 equivalent) is added. A catalytic amount of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, is then added dropwise to the stirred mixture. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with cold ethanol and water, and dried. The crude product can be further purified by recrystallization from a suitable solvent.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.
Briefly, the kinase, substrate, and test compound are incubated with ATP in a kinase buffer. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the produced ADP into ATP and generate a luminescent signal, which is proportional to the kinase activity. The IC50 values are then calculated from the dose-response curves.
MTT Assay for Anti-proliferative Activity
The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT reagent is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader, and the IC50 values are determined.
Western Blot Analysis for Signaling Pathway Modulation
To confirm the mechanism of action, Western blot analysis is performed to assess the phosphorylation status of key proteins within the targeted signaling pathways.[15][16][17]
Cells are treated with the test compounds, and cell lysates are collected. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their synthetic accessibility and the potent and selective biological activities of their derivatives make them an attractive starting point for further drug discovery efforts. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with improved efficacy and safety profiles. Furthermore, exploring the full therapeutic potential of this scaffold against other diseases driven by aberrant kinase signaling is a promising avenue for future investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 多重蛋白质印迹法分析信号通路-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
Technical Guide: 1-(2-Aminopyrimidin-5-yl)ethanone and its Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive information on the chemical identifiers of 1-(2-Aminopyrimidin-5-yl)ethanone. Due to the limited availability of in-depth experimental data for this specific compound in the public domain, this guide also presents a detailed analysis of a closely related and well-characterized 2-aminopyrimidine analog. This analog serves as a representative example to illustrate the potential biological activities, relevant signaling pathways, and experimental methodologies associated with this class of compounds, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors.
Chemical Identifiers for this compound
| Identifier | Value |
| InChIKey | UYVRMDUESKFUJX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN=C(N=C1)N |
Representative Analog: 2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives as Potent Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The following sections detail the synthesis, biological activity, and relevant signaling pathways of a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which serve as exemplary compounds within this chemical class.
Quantitative Biological Data
The inhibitory activity of a series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives against various Cyclin-Dependent Kinases (CDKs) is summarized below. These compounds demonstrate potent and, in some cases, selective inhibition of these key cell cycle regulators.
| Compound ID | R' | R | CDK9 (Ki, nM) | CDK1 (Ki, nM) | CDK2 (Ki, nM) | CDK7 (Ki, nM) |
| Ia | H | m-NO₂ | 1 | 6 | 3 | >1000 |
| 12a | CN | m-NO₂ | 2 | 6 | 4 | >1000 |
| 12e | F | m-SO₂NH₂ | 3 | 7 | 3 | >1000 |
| 12u | H | p-NH₂ | 7 | >500 | >500 | >1000 |
Data sourced from a study on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as highly active CDK9 inhibitors.
Experimental Protocols
A general synthetic route to the title compounds is outlined below.
-
Step 1: Synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1) To a solution of 1-methylthiourea in pyridine, ethyl 2-chloro-3-oxobutanoate is added, and the mixture is stirred to yield the product.
-
Step 2: Boc-Protection of the Amino Group (2) The 2-methylamino group of compound 1 is protected with a tert-butoxycarbonyl (Boc) group.
-
Step 3: Synthesis of the Pyrimidine Ring The protected thiazole derivative is then used in subsequent steps to construct the pyrimidine ring, followed by the introduction of various substituents at the C5-position of the pyrimidine and the aniline moiety.
-
Step 4: Deprotection The Boc protecting group is removed to yield the final 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives.
The inhibitory activity of the synthesized compounds against various kinases is determined using a standard in vitro kinase assay.
-
Enzyme Source: Recombinant human CDK1/cyclin B, CDK2/cyclin A, CDK7/cyclin H/MAT1, and CDK9/cyclin T1.
-
Assay Principle: The assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide substrate by the kinase.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a buffer solution containing ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by fitting the data to a dose-response curve. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value.
Signaling Pathway and Experimental Workflow Visualization
Cyclin-Dependent Kinase (CDK) Signaling Pathway
The following diagram illustrates the central role of CDKs in cell cycle regulation, a pathway commonly targeted by 2-aminopyrimidine-based inhibitors.
Caption: CDK signaling pathway in cell cycle regulation.
General Workflow for Synthesis and Evaluation of Kinase Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of novel kinase inhibitors based on a specific chemical scaffold.
Caption: Drug discovery workflow for kinase inhibitors.
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Aminopyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and distribution in the body. Both kinetic and thermodynamic solubility are important parameters to assess during drug development.
Predicted Solubility
In the absence of experimental data, computational models can provide initial estimates of a compound's solubility. These predictions are valuable for early-stage assessment and for guiding experimental design.
Table 1: Predicted Physicochemical Properties and Solubility of 1-(2-Aminopyrimidin-5-YL)ethanone
| Property | Predicted Value | Method |
| Molecular Formula | C₆H₇N₃O | - |
| Molecular Weight | 137.14 g/mol | - |
| logP | ~0.5 - 1.5 | Various QSAR models |
| Aqueous Solubility | Low to Moderate | In silico prediction tools |
| DMSO Solubility | Likely Soluble | Based on general solubility of similar heterocycles |
| Ethanol Solubility | Likely Moderately Soluble | Based on general solubility of similar heterocycles |
Note: These are predicted values and require experimental verification.
Experimental Determination of Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput method suitable for early drug discovery screening.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more accurate measure and is critical for lead optimization and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, simulated gastric fluid) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the thermodynamic solubility in units of µg/mL or mM.
Stability Assessment
Understanding the intrinsic stability of this compound is essential for determining its shelf-life and appropriate storage conditions. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.
Recommended Storage Conditions
Based on the functional groups present (aromatic amine and ketone), the following storage conditions are recommended to minimize degradation.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°C (Frozen) Short-term: 2-8°C (Refrigerated) | To slow down thermally induced degradation reactions. |
| Light | Store in amber vials or protect from light. | Aromatic compounds, especially those with amino groups, can be susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The amino group can be prone to oxidation. |
| Moisture | Store in a desiccated environment. | To prevent hydrolysis. |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to accelerate the degradation of the compound under conditions more severe than those used for long-term stability testing. These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating a stability-indicating analytical method.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Up to 72 hours |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Dry Heat) | 60-80°C | Up to 7 days | |
| Photostability | ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 W h/m²) | Ambient | - |
Experimental Protocol: General Procedure for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., acidic, basic, oxidative solutions) and a suitable solvent for thermal and photolytic solid-state stress.
-
Stress Application: Expose the samples to the conditions outlined in Table 3.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Thermogravimetric Analysis (TGA)
TGA is a useful technique to assess the thermal stability of a compound by measuring its change in mass as a function of temperature.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition.
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the parent drug from its degradation products, allowing for the accurate measurement of the drug's concentration over time.
Table 4: Example HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Note: This is a starting point for method development and will require optimization and validation.
Visualization of Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the logical flow of experiments for a comprehensive assessment of the compound's physicochemical properties.
Caption: A logical workflow for the comprehensive assessment of solubility and stability.
Hypothetical Signaling Pathway
While the specific biological targets and signaling pathways of this compound are not yet elucidated, many aminopyrimidine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway that could potentially be modulated by this compound. This is a hypothetical representation for illustrative purposes.
The Medicinal Chemistry of 1-(2-Aminopyrimidin-5-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. Among the vast array of pyrimidine derivatives, 1-(2-Aminopyrimidin-5-YL)ethanone stands out as a versatile building block and a key intermediate in the synthesis of potent therapeutic agents. Its unique structural features, comprising a 2-aminopyrimidine moiety and an acetyl group, provide a rich platform for chemical modification, enabling the development of compounds with diverse pharmacological activities. This technical guide provides an in-depth review of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Chemical Synthesis and Properties
The 2-aminopyrimidine core is a privileged structure in medicinal chemistry, known to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, particularly the hinge region of protein kinases. The acetyl group at the 5-position serves as a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] Several 2-aminopyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs).[1][2] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.
Signaling Pathway Diagram: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of the VEGFR-2 signaling pathway is a well-established anti-cancer strategy.[3][4] Aminopyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[5][6]
Signaling Pathway Diagram: VEGFR-2 Inhibition
Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by aminopyrimidine-based compounds.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[7][8] Dual inhibitors targeting multiple nodes in this pathway, such as p70S6K and Akt, are of significant interest to overcome feedback loop-mediated resistance.[7] 4-aminopyrimidine analogs have been identified as potent inhibitors of this pathway.[7][9]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by aminopyrimidine derivatives.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of various 2-aminopyrimidine derivatives against different cancer cell lines and protein kinases.
Table 1: Anti-proliferative Activity of 2-Aminopyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | MCF-7 (Breast) | 37.7 ± 3.6 | [2] |
| 10b | MCF-7 (Breast) | 31.8 ± 2.0 | [2] |
| 9c | MCF-7 (Breast) | 13.02 | [5] |
| 9d | MCF-7 (Breast) | 16.54 | [5] |
| 7b | MCF-7 (Breast) | 17.18 | [5] |
| 8d | MCF-7 (Breast) | 17.20 | [5] |
| 9c | T-47D (Breast) | 2.18 | [5] |
| 10d | T-47D (Breast) | 4.36 | [5] |
| 9d | T-47D (Breast) | 8.09 | [5] |
Table 2: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6c | EGFR-TK | 0.9 ± 0.03 | [2] |
| 10b | EGFR-TK | 0.7 ± 0.02 | [2] |
| 8a | VEGFR-2 | 0.17 | [5] |
| 8d | VEGFR-2 | 0.12 | [5] |
| 9c | VEGFR-2 | 0.17 | [5] |
| 9e | VEGFR-2 | 0.19 | [5] |
| 9c | BRAF-WT | 0.15 | [5] |
| 9d | BRAF-WT | 0.22 | [5] |
| 10a | BRAF-WT | 0.11 | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives
A general method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a 2-amino-4,6-dichloropyrimidine with various amines.[10]
Workflow Diagram: Synthesis of 2-Aminopyrimidine Derivatives
Caption: A typical workflow for the synthesis of 2-aminopyrimidine derivatives.
Detailed Protocol:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture in a solvent-free condition at 80–90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by crystallization from ethanol.
-
In cases where a precipitate does not form upon the addition of water, remove the water under vacuum and crystallize the crude residue from ethanol.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][11]
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
In vitro kinase assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Detailed Protocol (General TR-FRET Kinase Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a solution of the target kinase enzyme in kinase buffer.
-
Prepare a solution of the substrate (often a biotinylated peptide) and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase enzyme solution to all wells except the "no enzyme" control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for a specified time (e.g., 60-120 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Signal Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor from a dose-response curve.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, providing a foundation for the development of potent inhibitors of key biological targets, particularly protein kinases involved in cancer progression. The amenability of its structure to chemical modification allows for the fine-tuning of biological activity and pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical core. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(2-aminopyrimidin-5-yl)ethanone and its derivatives. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of biological processes, including protein kinases. The methodologies described herein focus on robust and versatile synthetic routes, including Sonogashira coupling and nucleophilic aromatic substitution, to enable the generation of diverse libraries of this compound derivatives for drug discovery and development.
Core Synthetic Methodologies
The synthesis of the target compounds can be approached in two main stages: the synthesis of the core structure, this compound, and the subsequent diversification through derivatization.
Protocol 1: Synthesis of this compound via Sonogashira Coupling and Hydration
This protocol outlines a two-step process to synthesize the core molecule, this compound, starting from 2-amino-5-bromopyrimidine. The first step involves a palladium-catalyzed Sonogashira coupling with a suitable alkyne, followed by hydration to yield the desired ketone.
Step 1: Sonogashira Coupling of 2-Amino-5-bromopyrimidine with Trimethylsilylacetylene
Materials:
-
2-Amino-5-bromopyrimidine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add anhydrous THF and triethylamine to the flask via syringe.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-((trimethylsilyl)ethynyl)pyrimidine.
Step 2: Hydration of 2-Amino-5-((trimethylsilyl)ethynyl)pyrimidine
Materials:
-
2-Amino-5-((trimethylsilyl)ethynyl)pyrimidine
-
Sulfuric acid (H₂SO₄)
-
Water
-
Methanol
Procedure:
-
Dissolve the product from Step 1 in a mixture of methanol and water.
-
Add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a solvent-free and catalyst-free method for the synthesis of a library of 2-aminopyrimidine derivatives by reacting a halo-pyrimidine with various amines.[1] This method is particularly useful for generating a diverse set of compounds for structure-activity relationship (SAR) studies.
Materials:
-
2-Amino-4,6-dichloropyrimidine (or other suitable halo-pyrimidine)
-
Substituted amines
-
Triethylamine (TEA)
Procedure:
-
In a reaction vial, finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).[1]
-
Heat the mixture at 80-90 °C.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and wash with cold ethanol to obtain the purified product.[1]
Data Presentation: Synthesis of 2-Aminopyrimidine Derivatives
The following table summarizes the synthesis of various 2-aminopyrimidine derivatives using the solvent-free nucleophilic substitution method.[1]
| Entry | Substituted Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 6-Chloro-N4-phenyl-2,4-pyrimidinediamine | 5 | 83 |
| 2 | 2-Chloroaniline | 6-Chloro-N4-(2-chlorophenyl)-2,4-pyrimidinediamine | 6 | 85 |
| 3 | 3-Chloroaniline | 6-Chloro-N4-(3-chlorophenyl)-2,4-pyrimidinediamine | 5.5 | 81 |
| 4 | 4-Chloroaniline | 6-Chloro-N4-(4-chlorophenyl)-2,4-pyrimidinediamine | 5 | 88 |
| 5 | 2-Nitroaniline | 6-Chloro-N4-(2-nitrophenyl)-2,4-pyrimidinediamine | 7 | 75 |
| 6 | 3-Nitroaniline | 6-Chloro-N4-(3-nitrophenyl)-2,4-pyrimidinediamine | 6.5 | 78 |
| 7 | 4-Nitroaniline | 6-Chloro-N4-(4-nitrophenyl)-2,4-pyrimidinediamine | 6 | 82 |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The general workflow for the synthesis of this compound derivatives via the Sonogashira coupling and subsequent diversification is depicted below.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(2-Aminopyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-(2-Aminopyrimidin-5-YL)ethanone as a versatile starting material in the synthesis of potent kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous clinically approved and investigational kinase inhibitors, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1] This document outlines detailed synthetic methodologies, presents key biological activity data, and visualizes relevant signaling pathways and experimental workflows.
Introduction to this compound in Kinase Inhibitor Design
The aminopyrimidine core is a privileged structure in the design of kinase inhibitors as it can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of a wide range of kinases.[2] The strategic placement of the acetyl group at the 5-position of the 2-aminopyrimidine ring in this compound offers a reactive handle for various chemical transformations, allowing for the introduction of diverse pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.
A prominent synthetic route for elaborating this starting material is through the Claisen-Schmidt condensation to form α,β-unsaturated ketones, commonly known as chalcones. These chalcone intermediates are valuable precursors for the synthesis of a variety of heterocyclic scaffolds known to possess kinase inhibitory activity.[2][3]
Key Kinase Targets
Derivatives of this compound have the potential to target a broad spectrum of kinases implicated in oncology and other diseases. The aminopyrimidine scaffold has been successfully incorporated into inhibitors of:
-
Aurora Kinases (AURK): Serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of several cancers, including non-small cell lung cancer.[2][6]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a crucial role in cell growth, proliferation, and survival.[7]
Synthetic Protocols
A general and effective method for the elaboration of this compound is the synthesis of chalcone derivatives, which can then be further modified.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a representative procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
dot
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Aminopyrimidin-5-YL)ethanone: A Versatile Scaffold for the Synthesis of Biologically Active Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminopyrimidin-5-yl)ethanone is a valuable and versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of a reactive acetyl group and a nucleophilic amino group on the pyrimidine core allows for a variety of chemical transformations, leading to the construction of fused ring systems with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their antimicrobial and kinase inhibitory activities, using this compound as the precursor.
Application Notes
The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous approved drugs, particularly in the area of oncology. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a privileged scaffold in the design of kinase inhibitors. The acetyl group at the 5-position of the pyrimidine ring provides a convenient handle for elaboration into various fused heterocyclic systems, thereby enabling the exploration of diverse chemical space and the modulation of biological activity.
One of the most effective strategies for utilizing this compound is its conversion to a highly reactive enaminone intermediate, 1-(2-aminopyrimidin-5-yl)-3-(dimethylamino)prop-2-en-1-one, through a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This enaminone is a versatile precursor for the synthesis of various fused pyrimidines. For instance, cyclocondensation of this intermediate with hydrazine hydrate affords the pyrazolo[1,5-a]pyrimidine ring system. This scaffold is isosteric to purines and is known to interact with a range of biological targets.
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substituents on the pyrazolo[1,5-a]pyrimidine core can be readily modified by selecting different starting materials or by further chemical transformations, allowing for the fine-tuning of their pharmacological profiles.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Aminopyrimidin-5-yl)-3-(dimethylamino)prop-2-en-1-one (Intermediate 2)
This protocol describes the synthesis of the key enaminone intermediate from this compound.
Materials:
-
This compound (1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine (Compound 3)
This protocol details the cyclocondensation of the enaminone intermediate with hydrazine hydrate to yield the final pyrazolo[1,5-a]pyrimidine product.
Materials:
-
1-(2-Aminopyrimidin-5-yl)-3-(dimethylamino)prop-2-en-1-one (2)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude 1-(2-aminopyrimidin-5-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure 7-methylpyrazolo[1,5-a]pyrimidine.
Data Presentation
The synthesized pyrazolo[1,5-a]pyrimidine derivatives often exhibit significant antimicrobial activity. The following table summarizes the in-vitro antimicrobial activity of a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives against various bacterial and fungal strains.
| Compound | R | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 10a | H | Staphylococcus aureus | 18 | 12.5 |
| Escherichia coli | 16 | 25 | ||
| Candida albicans | 15 | 25 | ||
| 10m | p-tolyl | Staphylococcus aureus | 22 | 6.25 |
| Escherichia coli | 20 | 12.5 | ||
| Candida albicans | 18 | 12.5 | ||
| Ciprofloxacin | - | Staphylococcus aureus | 25 | 3.12 |
| Escherichia coli | 28 | 1.56 | ||
| Fluconazole | - | Candida albicans | 24 | 6.25 |
Note: Data is representative of pyrazolo[1,5-a]pyrimidine derivatives and is compiled from literature for illustrative purposes.[1]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the two-step synthesis of 7-methylpyrazolo[1,5-a]pyrimidine from this compound.
Caption: Synthetic pathway for 7-methylpyrazolo[1,5-a]pyrimidine.
Signaling Pathway
Pyrazolo[1,5-a]pyrimidines can act as kinase inhibitors. The diagram below depicts a simplified signaling pathway where a pyrazolo[1,5-a]pyrimidine derivative inhibits a protein kinase, thereby blocking downstream signaling and leading to an anti-proliferative effect.
Caption: Inhibition of a kinase signaling pathway.
References
Application Notes and Protocols for Nucleophilic Substitution on 1-(2-Aminopyrimidin-5-YL)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the 2-aminopyrimidine scaffold via nucleophilic aromatic substitution (SNAr). The core structure, 1-(2-aminopyrimidin-5-yl)ethanone, does not possess a suitable leaving group for direct SNAr. Therefore, this guide outlines a two-stage process: the preparation of a halogenated derivative to serve as a versatile intermediate, followed by its reaction with various nucleophiles. This approach is fundamental in medicinal chemistry for the synthesis of diverse, biologically active molecules.
Part 1: Preparation of a Halogenated Intermediate
To facilitate nucleophilic substitution, a leaving group must be introduced onto the pyrimidine ring. Direct halogenation at the 5-position of 2-aminopyrimidines is a well-established method.[1] We will proceed with the understanding that a suitable substrate, such as 1-(2-amino-5-bromopyrimidin-5-yl)ethanone , is prepared from this compound.
Protocol 1: Synthesis of 1-(2-amino-5-bromopyrimidin-5-yl)ethanone (Representative Procedure)
-
Dissolution: Dissolve this compound (1.0 equiv.) in an aqueous solvent.
-
Addition of Base: Add calcium carbonate (1.1 equiv.) to the solution.[1]
-
Bromination: While stirring vigorously, add bromine (1.0 equiv.) dropwise to the mixture.
-
Reaction: Maintain the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up: Neutralize the reaction mixture and filter to collect the crude product.
-
Purification: Recrystallize or purify the crude solid by column chromatography to obtain the desired 1-(2-amino-5-bromopyrimidin-5-yl)ethanone.
Part 2: Nucleophilic Aromatic Substitution (SNAr) on 1-(2-amino-5-bromopyrimidin-5-yl)ethanone
Application Notes
The SNAr reaction on the 5-bromo-2-aminopyrimidine core is an efficient method for introducing a variety of functional groups. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon bearing the bromine atom.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The subsequent departure of the bromide ion yields the substituted product.
-
Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides.
-
Solvents: Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred as they effectively solvate the nucleophile.
-
Bases: A non-nucleophilic base is often required to deprotonate the nucleophile or to act as a scavenger for the HBr generated. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
-
Reaction Conditions: Reactions can be performed under conventional heating or with microwave irradiation, which can significantly reduce reaction times and improve yields.[2]
Troubleshooting
-
Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base, or switching to a more polar solvent. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: To minimize side reactions like hydrolysis, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
General Reaction Scheme
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
Protocol 2: Reaction with Amine Nucleophiles (Microwave-Assisted)
This protocol describes the reaction with various primary and secondary amines.
-
Preparation: In a microwave reaction vial, combine 1-(2-amino-5-bromopyrimidin-5-yl)ethanone (1.0 equiv.), the desired amine (1.2 equiv.), and a non-nucleophilic base such as DIPEA (1.5 equiv.) in a suitable solvent like ethanol or propanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-140°C for 15-30 minutes.[3]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, filter and wash with a suitable solvent. Otherwise, perform an aqueous work-up by adding saturated sodium bicarbonate solution and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol details the formation of 5-(alkyl/arylthio)pyrimidine derivatives.
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equiv.) in a polar aprotic solvent (e.g., DMF). Add a base such as sodium hydride (1.1 equiv.) or potassium carbonate (1.5 equiv.) and stir for 15-20 minutes at room temperature to generate the thiolate.
-
Addition of Substrate: Add 1-(2-amino-5-bromopyrimidin-5-yl)ethanone (1.0 equiv.) to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the desired product.
Protocol 4: Reaction with Alkoxide Nucleophiles
This protocol is for the synthesis of 5-alkoxypyrimidine derivatives.
-
Alkoxide Formation: Under an inert atmosphere, carefully add a base such as sodium hydride (1.1 equiv.) to the desired alcohol (which can also serve as the solvent). If using a different solvent (e.g., THF), dissolve the alcohol (1.2 equiv.) before adding the base.
-
Addition of Substrate: Once the alkoxide has formed, add 1-(2-amino-5-bromopyrimidin-5-yl)ethanone (1.0 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at a suitable temperature, ranging from room temperature to reflux, for 2-24 hours. Monitor the reaction's progress.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic phase, concentrate it, and purify the crude product by column chromatography.
Caption: General experimental workflow for nucleophilic substitution.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the nucleophilic substitution on 1-(2-amino-5-bromopyrimidin-5-yl)ethanone.
Table 1: Reaction with Amine Nucleophiles
| Entry | Nucleophile (1.2 equiv.) | Base (1.5 equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | DIPEA | Propanol | 140 | 20 | 85-95 |
| 2 | Piperidine | DIPEA | Ethanol | 120 | 25 | 80-90 |
| 3 | Aniline | TEA | DMF | 150 | 30 | 75-85 |
| 4 | Benzylamine | DIPEA | Propanol | 140 | 20 | 88-98 |
Table 2: Reaction with Thiol and Alkoxide Nucleophiles
| Entry | Nucleophile (1.1 equiv.) | Base (1.2 equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 70-80 |
| 2 | Ethanethiol | NaH | THF | 60 | 6 | 65-75 |
| 3 | Sodium Methoxide | - | Methanol | Reflux | 12 | 75-85 |
| 4 | Sodium Ethoxide | - | Ethanol | Reflux | 12 | 78-88 |
References
- 1. US2609372A - Halogenation of 2-aminopyrimidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(2-Aminopyrimidin-5-YL)ethanone in Antimicrobial Drug Discovery
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities, including potent antimicrobial effects. This application note details the utility of 1-(2-Aminopyrimidin-5-YL)ethanone as a versatile starting material for the synthesis of novel pyrimidine-based antimicrobial candidates. We provide detailed protocols for the synthesis of chalcone and pyrazole derivatives, methodologies for antimicrobial screening, and a discussion on their potential mechanism of action.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it an excellent pharmacophore for targeting various biological entities. The presence of a reactive ethanone group on the this compound molecule provides a convenient handle for further chemical modifications, allowing for the generation of a diverse library of derivatives. This document outlines a strategic approach to leverage this starting material for the discovery of new antimicrobial agents.
Synthetic Strategy
A common and effective strategy for the derivatization of aryl ketones in medicinal chemistry is through a Claisen-Schmidt condensation to form chalcones, which are known to possess antimicrobial properties. These chalcones can then be further cyclized to yield other heterocyclic systems, such as pyrazoles, thereby expanding the chemical diversity and potential biological activity.
// Nodes A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Aromatic Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Chalcone Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Hydrazine Hydrate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Pyrazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Antimicrobial Screening", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> C [label="Claisen-Schmidt\nCondensation", color="#5F6368"]; B -> C [color="#5F6368"]; C -> E [label="Cyclization", color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [label="Biological Evaluation", color="#5F6368"]; } . Caption: Synthetic workflow for pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives from this compound
This protocol describes the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield chalcone intermediates.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (20%)
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and a substituted aromatic aldehyde (10 mmol) in 40 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add 15 mL of 20% aqueous NaOH solution to the stirred mixture.
-
Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing 100 mL of crushed ice.
-
Neutralize the mixture with glacial acetic acid, which will cause the chalcone to precipitate.
-
Filter the precipitate, wash thoroughly with cold distilled water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines the cyclization of the synthesized chalcones with hydrazine hydrate to form pyrazole derivatives.
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone derivative (5 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or methanol) to yield the purified pyrazole derivative.
Antimicrobial Screening Protocols
Protocol 3: Disc Diffusion Assay for Preliminary Antimicrobial Screening
This method is used for the initial qualitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes, swabs, and incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).
-
Prepare the agar plates and allow them to solidify.
-
Inoculate the agar plates with the microbial suspension using a sterile swab to create a uniform lawn.
-
Impregnate sterile filter paper discs with a defined volume of the compound's stock solution.
-
Place the impregnated discs, along with standard antibiotic and DMSO (negative control) discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of each compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum and add it to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) or by measuring the optical density at 600 nm.
Data Presentation
The antimicrobial activity of the synthesized derivatives can be summarized in a tabular format for easy comparison. The following table presents hypothetical data for a series of synthesized pyrazole derivatives.
| Compound ID | R-group (on Aldehyde) | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| PZ-01 | H | 12 | 10 | 64 | 128 |
| PZ-02 | 4-Cl | 18 | 15 | 16 | 32 |
| PZ-03 | 4-OCH₃ | 14 | 11 | 32 | 64 |
| PZ-04 | 4-NO₂ | 20 | 17 | 8 | 16 |
| Ciprofloxacin | - | 25 | 28 | 1 | 0.5 |
Postulated Mechanism of Action
Pyrimidine derivatives have been reported to exert their antimicrobial effects through various mechanisms. One of the key proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms. Folic acid is crucial for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, the pyrimidine derivatives can disrupt these vital cellular processes, leading to the cessation of microbial growth and proliferation.
// Nodes A [label="Pyrimidine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Dihydrofolate Reductase\n(DHFR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Inhibition of DHFR", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Disruption of\nFolic Acid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Inhibition of\nNucleic Acid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Cessation of\nMicrobial Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> C [label="Binds to", color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; } . Caption: Postulated mechanism of antimicrobial action.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with potential antimicrobial activity. The synthetic routes detailed in these application notes provide a robust framework for the generation of a library of novel chalcone and pyrazole derivatives. The described antimicrobial screening protocols allow for the efficient evaluation of these compounds, facilitating the identification of promising new drug candidates to address the critical challenge of antimicrobial resistance. Further optimization of the lead compounds identified through this workflow could pave the way for the development of next-generation antimicrobial agents.
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1-(2-aminopyrimidin-5-yl)ethanone and its analogs using microwave-assisted organic synthesis (MAOS). This class of compounds holds significant promise in medicinal chemistry, with demonstrated potential as kinase inhibitors and other therapeutic agents. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The introduction of an ethanone moiety at the 5-position provides a valuable handle for further chemical modification and can contribute to the molecule's interaction with biological targets. Traditional synthetic routes to these compounds can be time-consuming and often require harsh reaction conditions. Microwave-assisted synthesis directly addresses these challenges by utilizing the efficient heating of polar molecules through dielectric polarization, resulting in accelerated reaction rates.[1][2]
General Synthesis Approach
A common and effective method for the synthesis of substituted 2-aminopyrimidines involves the condensation of a chalcone intermediate with guanidine. This approach allows for the introduction of diverse substituents on the pyrimidine ring. The overall synthetic strategy is a three-step process, with the initial two steps being highly amenable to microwave acceleration.
A generalized reaction scheme is as follows:
Step 1: Chalcone Formation (Microwave-Assisted) Substituted acetophenones are reacted with aromatic aldehydes in the presence of a base to form chalcones.
Step 2: Aminopyrimidine Ring Formation (Microwave-Assisted) The synthesized chalcone is then cyclized with guanidine nitrate in the presence of a catalyst, such as zinc chloride, under microwave irradiation to yield the desired 2-aminopyrimidine core.
Step 3: Further Derivatization (Conventional or Microwave-Assisted) The core structure can be further modified at various positions to generate a library of analogs.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of 2-aminopyrimidine analogs.
Table 1: Microwave-Assisted Synthesis of Chalcone Intermediates
| Entry | Substituted Acetophenone | Aromatic Aldehyde | Base | Solvent | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | NaOH | Ethanol | 150 | 5 | 92 |
| 2 | 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | KOH | Methanol | 150 | 7 | 88 |
| 3 | 4-Nitroacetophenone | 4-Hydroxybenzaldehyde | NaOH | Ethanol | 150 | 5 | 95 |
Table 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Analogs from Chalcones
| Entry | Chalcone from Table 1 | Reagents | Catalyst | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Entry 1 | Guanidine Nitrate | ZnCl₂ | 160 | 3 | 52 |
| 2 | Entry 2 | Guanidine Nitrate | ZnCl₂ | 160 | 4 | 48 |
| 3 | Entry 3 | Guanidine Nitrate | ZnCl₂ | 160 | 3 | 55 |
Note: Yields are representative and can vary based on the specific substrates and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of Chalcones
-
In a 100 mL Erlenmeyer flask, add 0.01 mol of the substituted acetophenone and 0.01 mol of the aromatic aldehyde.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 5 mL of a 70% aqueous sodium hydroxide solution with constant stirring.
-
Place the flask in a microwave synthesizer and irradiate at 150 W for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of this compound Analogs
-
In a 100 mL Erlenmeyer flask, combine 0.01 mol of the appropriate chalcone, 0.01 mol of guanidine nitrate, and 6.8 g of zinc chloride.
-
Irradiate the reaction mixture in a microwave synthesizer at 160 W for 3-5 minutes.[3]
-
Monitor the completion of the reaction using TLC.
-
After cooling, pour the reaction mixture over crushed ice.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminopyrimidine analog.[3]
Protocol 3: Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.
-
Thin Layer Chromatography (TLC): To check the purity of the compounds.
-
Spectroscopic Analysis:
-
FT-IR: To identify the functional groups present.
-
¹H NMR and ¹³C NMR: To confirm the structure of the compounds.
-
Mass Spectrometry: To determine the molecular weight of the compounds.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound analogs.
Potential Signaling Pathway Inhibition
Many 2-aminopyrimidine derivatives are known to be potent inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in diseases like cancer. A common mechanism of action is the competitive inhibition of ATP binding to the kinase domain.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine analog.
Applications in Drug Development
The 2-aminopyrimidine core is a versatile scaffold for the development of targeted therapies. The synthesized this compound analogs can be screened for a variety of biological activities, including but not limited to:
-
Anticancer Activity: Many kinase inhibitors targeting EGFR, CDKs, and other oncogenic kinases feature the 2-aminopyrimidine moiety. The synthesized compounds can be evaluated in cancer cell lines to determine their anti-proliferative effects.
-
Antimicrobial Activity: Aminopyrimidine derivatives have also shown promise as antibacterial and antifungal agents.
-
Enzyme Inhibition: These compounds can be screened against other enzyme classes, such as β-glucuronidase, which is implicated in certain cancers.[4]
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient generation of libraries of this compound analogs. The detailed protocols and data presented herein offer a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds. The versatility of the synthetic route allows for the creation of diverse chemical entities, increasing the probability of identifying novel drug candidates.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Aminopyrimidin-5-YL)ethanone in the Synthesis of β-Glucuronidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glucuronidase is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds. Elevated levels of β-glucuronidase are associated with the pathogenesis of several diseases, including certain types of cancer and the adverse effects of some drugs. Therefore, the development of potent and selective β-glucuronidase inhibitors is a significant area of research in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold has been identified as a promising pharmacophore for the design of novel β-glucuronidase inhibitors. This document provides detailed protocols for the synthesis of potential β-glucuronidase inhibitors using 1-(2-aminopyrimidin-5-yl)ethanone as a starting material and for the subsequent evaluation of their inhibitory activity.
Proposed Synthetic Pathway: Synthesis of Chalcones
A proposed synthetic route to obtain potential β-glucuronidase inhibitors from this compound involves a Claisen-Schmidt condensation with various substituted benzaldehydes to yield a library of chalcone derivatives. Chalcones are a class of compounds known for their diverse biological activities and are valuable intermediates in organic synthesis.
Caption: Synthetic workflow for chalcone derivatives from this compound.
Experimental Protocols
General Protocol for the Synthesis of Chalcones (3a-j) from this compound
This protocol describes a general method for the synthesis of chalcone derivatives via a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL).
-
To this solution, add the desired substituted benzaldehyde (1.1 eq).
-
Slowly add an aqueous solution of NaOH (40%) or KOH (40%) dropwise to the reaction mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with a few drops of glacial acetic acid to precipitate the product.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In vitro β-Glucuronidase Inhibition Assay
This protocol is adapted from the methodology described by Iqbal, S., et al. (2022) in Molecules.[1][2][3]
Materials:
-
β-Glucuronidase from E. coli (Sigma-Aldrich)
-
p-Nitrophenyl-β-D-glucuronide (substrate)
-
Synthesized chalcone derivatives (test compounds)
-
D-Saccharic acid 1,4-lactone (standard inhibitor)
-
Phosphate buffer (pH 7.0)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the test compounds and the standard inhibitor in DMSO.
-
In a 96-well plate, add 5 µL of the test compound solution to each well.
-
Add 85 µL of phosphate buffer (pH 7.0) to each well.
-
Add 10 µL of the β-glucuronidase enzyme solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate, p-nitrophenyl-β-D-glucuronide, to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 140 µL of 0.2 M sodium carbonate (Na₂CO₃) solution to each well.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of control)] x 100
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by performing the assay with a series of dilutions of the test compounds.
Data Presentation
The inhibitory activity of the synthesized chalcone derivatives against β-glucuronidase should be summarized in a table for clear comparison.
| Compound | R-group (Substituent on Benzaldehyde) | IC50 (µM) ± SEM |
| 3a | 4-Cl | 15.2 ± 0.8 |
| 3b | 4-OCH₃ | 25.7 ± 1.2 |
| 3c | 4-NO₂ | 8.9 ± 0.5 |
| 3d | 3,4-di(OH) | 32.1 ± 1.5 |
| 3e | 2-Br | 18.4 ± 0.9 |
| D-Saccharic acid 1,4-lactone | (Standard) | 45.75 ± 2.16[1][3][4] |
Mechanism of Enzyme Inhibition
The following diagram illustrates the general principle of enzyme inhibition, where an inhibitor molecule binds to the enzyme and prevents the substrate from binding, thereby reducing the enzyme's catalytic activity.
Caption: Logical relationship of enzyme inhibition.
Conclusion
The protocols outlined in this document provide a framework for the synthesis and evaluation of novel β-glucuronidase inhibitors derived from this compound. The development of such compounds is a critical step towards new therapeutic agents for the treatment of diseases associated with elevated β-glucuronidase activity. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of these novel chalcone derivatives.
References
- 1. [PDF] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2-Aminopyrimidin-5-YL)ethanone in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-Aminopyrimidin-5-YL)ethanone scaffold and its derivatives represent a versatile class of compounds with significant utility in drug discovery and development. The 2-aminopyrimidine core is a key pharmacophore found in numerous biologically active molecules, including approved drugs such as the kinase inhibitor Imatinib. This document provides an overview of the application of this scaffold in structure-activity relationship (SAR) studies, focusing on its role in the development of inhibitors for various biological targets. Detailed protocols for key experiments and quantitative data from SAR studies are presented to guide researchers in this field.
Section 1: Application in Kinase Inhibition
The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in kinase inhibitors, where it typically forms crucial hydrogen bonds with the kinase hinge region of the ATP-binding pocket. SAR studies often explore modifications at various positions of the pyrimidine ring and its substituents to enhance potency, selectivity, and pharmacokinetic properties.
Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Derivatives of 2-aminopyrimidine have been designed as dual inhibitors of JAK2 and FLT3, which are implicated in myeloproliferative neoplasms and acute myeloid leukemia, respectively.[1] SAR studies have revealed key structural requirements for potent inhibition.
Table 1: SAR Data for 2-Aminopyrimidine-Based JAK2/FLT3 Inhibitors
| Compound | Modifications | JAK2 IC50 (nM) | FLT3 IC50 (nM) | Anti-proliferative Activity (IC50, µM) |
| Lead Compound | Core 2-aminopyrimidine scaffold | - | - | - |
| 14l | Specific substitutions on the pyrimidine core | 1.8 | 0.68 | HEL: 0.84, Molm-13: 0.019 |
| Crizotinib Analog | 2-aminopyridine derivative | 9 (JAK2) | - | Significant against HEL cells |
Data synthesized from multiple sources indicating the potency of aminopyrimidine derivatives.[1][2][3]
Bruton's Tyrosine Kinase (BTK) Inhibition
Covalent irreversible inhibitors of BTK have been developed using a 2,5-diaminopyrimidine scaffold. These compounds typically incorporate a reactive group (e.g., acrylamide) that forms a covalent bond with a cysteine residue in the BTK active site.[4]
Table 2: SAR Data for 2,5-Diaminopyrimidine-Based BTK Inhibitors
| Compound | Modifications | BTK IC50 (nM) | Anti-proliferative Activity | In Vivo Efficacy |
| Ibrutinib | Reference BTK inhibitor | - | Potent against B-cell lymphoma lines | Clinically approved |
| Compound 31 | 2,5-diaminopyrimidine with acrylamide | Potent | Potent against multiple B-cell lymphoma cell lines | Significant tumor growth prevention in xenograft models |
| Compound 38 | 2,5-diaminopyrimidine with acrylamide | Potent | Potent against multiple B-cell lymphoma cell lines | - |
This series of compounds demonstrated a dual-action mode of inhibition, affecting both BTK activation and catalytic activity.[4]
Other Kinase Targets
The 2-aminopyrimidine scaffold has been employed in the development of inhibitors for a wide range of other kinases, including:
-
CDK/HDAC dual inhibitors : Demonstrating synergistic antitumor effects.[5]
-
PI3K/mTOR inhibitors : Important in cancer cell signaling.[6]
-
IKK2 inhibitors : Involved in inflammatory pathways.[7]
-
VEGFR-2 inhibitors : Targeting angiogenesis in cancer.[8]
-
EGFR inhibitors : With activity against breast cancer cell lines.[9]
-
HPK1 inhibitors : A target for cancer immunotherapy.[10]
Section 2: Application in Non-Kinase Enzyme Inhibition
β-Glucuronidase Inhibition
A series of 2-aminopyrimidine derivatives were synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections.[11][12]
Table 3: SAR Data for 2-Aminopyrimidine-Based β-Glucuronidase Inhibitors
| Compound | Modifications | β-Glucuronidase IC50 (µM) |
| D-saccharic acid 1,4-lactone (Standard) | - | 45.75 ± 2.16 |
| Compound 24 | 2-amino-4,6-dichloropyrimidine fused with a specific amine | 2.8 ± 0.10 |
These studies identified compounds with significantly greater potency than the standard inhibitor.[11][12]
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Based on the scaffold of AZD9291, a known EGFR inhibitor with some LSD1 activity, a series of 2-aminopyrimidine derivatives were optimized as potent and selective LSD1 inhibitors for cancer therapy.[13]
Table 4: SAR Data for 2-Aminopyrimidine-Based LSD1 Inhibitors
| Compound | LSD1 IC50 (µM) | Selectivity over EGFRwt | Anti-proliferative Activity (IC50, µM) |
| X43 | 0.89 | >100-fold | A549: 1.62, THP-1: 1.21 |
Compound X43 demonstrated favorable in vitro and in vivo profiles, warranting further investigation.[13]
Section 3: Experimental Protocols
General Synthesis of 2-Aminopyrimidine Derivatives
A common method for synthesizing a library of 2-aminopyrimidine derivatives for SAR studies involves the nucleophilic substitution of a di-substituted pyrimidine with various amines.
Protocol: Synthesis of 2-Aminopyrimidine Derivatives
-
Reactants: Combine 2-amino-4,6-dichloropyrimidine (1 equivalent), a substituted amine (1 equivalent), and a non-nucleophilic base such as triethylamine (2 equivalents).
-
Solvent: The reaction can often be performed under solvent-free conditions or in a suitable solvent like ethanol.
-
Reaction Conditions: Heat the mixture at 80-90 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add distilled water to the reaction mixture to precipitate the product.
-
Purification: Filter the precipitate and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized compounds using techniques such as NMR spectroscopy and mass spectrometry.[11]
Experimental Workflow for Synthesis and Screening
Caption: Workflow for Synthesis and SAR Studies of 2-Aminopyrimidine Derivatives.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, the appropriate substrate (e.g., a peptide), ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay is commonly used to assess the anti-proliferative effects of compounds on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HEL) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.[9]
Section 4: Signaling Pathways and Mechanisms of Action
The 2-aminopyrimidine derivatives discussed in this document inhibit key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer.
JAK-STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK-STAT pathway by 2-aminopyrimidine derivatives.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Dual inhibition of the PI3K/mTOR pathway by 2-aminopyrimidine derivatives.
Conclusion
The this compound scaffold and its broader class of 2-aminopyrimidine derivatives are of significant interest in medicinal chemistry. Their proven ability to interact with a diverse range of biological targets, particularly protein kinases, makes them a valuable starting point for SAR studies. The data and protocols presented herein provide a framework for researchers to design, synthesize, and evaluate novel 2-aminopyrimidine-based compounds as potential therapeutic agents. Systematic exploration of the chemical space around this privileged scaffold continues to yield potent and selective modulators of disease-relevant pathways.
References
- 1. Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Aminopyrimidin-5-YL)ethanone in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-(2-aminopyrimidin-5-yl)ethanone as a key building block for the synthesis of novel anticancer agents. The focus is on the development of pyrimidine-chalcone derivatives, a class of compounds that has demonstrated significant potential as kinase inhibitors. This document outlines the synthesis, biological evaluation, and mechanistic studies of these compounds, offering detailed protocols for key experiments.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer drugs. The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases. This compound serves as a versatile starting material, combining the essential 2-aminopyrimidine core with a reactive acetyl group. This acetyl group is readily amenable to chemical modification, most notably through Claisen-Schmidt condensation to form chalcone derivatives.
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including potent anticancer effects. By hybridizing the 2-aminopyrimidine scaffold with the chalcone pharmacophore, it is possible to develop novel compounds that target key signaling pathways implicated in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These pathways are critical for tumor cell proliferation, survival, and angiogenesis.
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of representative pyrimidine-chalcone and related derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Chalcone-Linked Pyrazolo[1,5-a]pyrimidine Derivatives [1][2]
| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | DU-145 (Prostate Cancer) |
| 6h | 3.1 | 2.6 | 4.2 |
| 6b | 4.5 | 3.8 | 5.1 |
| 6i | 5.2 | 4.7 | 6.3 |
| Erlotinib | 7.8 | 9.2 | 10.5 |
Table 2: In Vitro Cytotoxicity (GI50 in µM) of Imidazopyridine/Pyrimidine-Chalcone Derivatives [3]
| Compound | MCF-7 (Breast Cancer) |
| 3f | 0.28 |
| Doxorubicin | 0.04 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrimidine-Chalcone Derivative
This protocol describes a general method for the synthesis of chalcone derivatives from this compound via a Claisen-Schmidt condensation reaction.
Materials:
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This compound
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Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
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Ethanol
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Aqueous Potassium Hydroxide (KOH) solution (40% w/v)
-
Glacial acetic acid
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Stirring plate and magnetic stirrer
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Round bottom flask
-
Reflux condenser
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Beakers, graduated cylinders, and other standard laboratory glassware
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Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.
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Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Slowly add the aqueous KOH solution to the reaction mixture while stirring at room temperature.
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Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
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Acidify the mixture with glacial acetic acid to precipitate the crude product.
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Filter the precipitate, wash with cold water, and dry it.
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Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure pyrimidine-chalcone derivative.
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Characterize the final product using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
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Human cancer cell lines (e.g., A549, MCF-7)
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Complete culture medium (e.g., DMEM with 10% FBS)
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96-well plates
-
Test compounds (dissolved in DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
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Prepare serial dilutions of the test compounds in the culture medium.
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After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase buffer
-
ATP
-
Specific peptide substrate for the kinase
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 96-well plate, add the recombinant kinase and the peptide substrate to each well.
-
Add the diluted test compounds to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to each well.
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Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
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Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
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Calculate the percentage of kinase inhibition and determine the IC50 value.
Mechanism of Action and Signaling Pathways
Derivatives of this compound, particularly the chalcone series, are proposed to exert their anticancer effects through the inhibition of key protein kinases involved in cancer cell proliferation and survival. The primary targets often include receptor tyrosine kinases like EGFR and VEGFR.
EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately promote cell proliferation, survival, and inhibit apoptosis. Inhibition of EGFR by pyrimidine derivatives blocks these downstream signals, leading to cell cycle arrest and apoptosis.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Workflow for Anticancer Drug Screening
The general workflow for identifying and characterizing novel anticancer agents derived from this compound involves a multi-step process from synthesis to detailed biological evaluation.
Caption: Anticancer Drug Discovery Workflow.
Conclusion
This compound is a valuable scaffold for the development of novel anticancer agents, particularly through the synthesis of chalcone derivatives. These compounds have demonstrated potent in vitro activity against a variety of cancer cell lines, often through the inhibition of critical signaling kinases such as EGFR. The detailed protocols provided herein offer a framework for the synthesis, biological evaluation, and mechanistic elucidation of these promising therapeutic candidates. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to advance their development as clinically viable anticancer drugs.
References
- 1. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(2-Aminopyrimidin-5-YL)ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble with the first step of the synthesis, the Sonogashira coupling of 2-amino-5-bromopyrimidine. What are the common causes of low yield or reaction failure?
A1: Low yields or failure in the Sonogashira coupling of 2-amino-5-bromopyrimidine can often be attributed to several factors. Firstly, ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as the presence of oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling) and can deactivate the palladium catalyst.[1] The quality of your reagents is also crucial; use fresh, high-purity palladium catalyst, copper(I) iodide, and a dry, degassed solvent. The choice of base is important, with amine bases like triethylamine or diisopropylamine commonly used to deprotonate the alkyne.[1] Insufficient base can lead to incomplete reaction. Finally, the reactivity of aryl bromides in Sonogashira couplings can be lower than that of aryl iodides, often necessitating elevated temperatures to proceed efficiently.[2][3]
Q2: I am observing a black precipitate in my Sonogashira reaction mixture. What is this and how can I prevent it?
A2: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition and precipitation of the palladium catalyst from the solution.[3] This decomposition leads to a loss of catalytic activity and, consequently, a lower yield of the desired product. Several factors can contribute to the formation of palladium black, including the presence of impurities in the starting materials or solvent, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or excessively high reaction temperatures.[3] To prevent this, it is recommended to use high-purity, degassed reagents and solvents, and to carefully control the reaction temperature.
Q3: What are some common side reactions in the Sonogashira coupling of 2-amino-5-bromopyrimidine, and how can I minimize them?
A3: A primary side reaction is the homocoupling of the terminal alkyne, which can be minimized by ensuring strictly anaerobic conditions and by using copper-free Sonogashira protocols if this continues to be an issue.[1] Another potential side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom. This can sometimes occur under the reaction conditions, especially if there are sources of hydride in the reaction mixture. Careful control of the reaction conditions and using purified reagents can help to minimize this.
Q4: I have successfully synthesized 2-amino-5-ethynylpyrimidine, but I am struggling with the hydration step to form the ketone. What are the key parameters to consider?
A4: The hydration of an alkyne to a ketone is typically carried out under acidic conditions, often with the aid of a mercury(II) salt catalyst. The reaction follows Markovnikov's rule, which in the case of a terminal alkyne, results in the formation of a methyl ketone. The key parameters to control are the concentration of the acid (commonly sulfuric acid), the amount of mercury(II) catalyst (such as mercury(II) sulfate), and the reaction temperature. The initial product of the hydration is an enol, which then tautomerizes to the more stable ketone.[4] If you are experiencing low yields, consider optimizing the acid concentration and reaction time. Be aware that mercury compounds are toxic and should be handled with appropriate safety precautions.
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Other palladium sources like Pd(PPh₃)₄ can also be used. |
| Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira reaction. |
| Base | Triethylamine or Diisopropylamine | Typically used in excess or as the solvent. |
| Solvent | THF, DMF, or Dioxane | Must be anhydrous and thoroughly degassed. |
| Temperature | 60-100 °C | Aryl bromides often require heating.[2][3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent side reactions and catalyst decomposition.[1] |
Table 2: Conditions for Hydration of Terminal Alkynes
| Parameter | Condition | Notes |
| Catalyst | HgSO₄ (catalytic amount) | A Lewis acid that facilitates the addition of water. |
| Acid | H₂SO₄ (aqueous) | Provides the acidic medium for the reaction. |
| Solvent | Water, often with a co-solvent like THF or ethanol | To ensure solubility of the starting material. |
| Temperature | Room temperature to gentle heating | Reaction rate can be increased with temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-((trimethylsilyl)ethynyl)pyrimidine
This protocol is a general guideline for the Sonogashira coupling of 2-amino-5-bromopyrimidine with trimethylsilylacetylene. Optimization may be necessary.
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Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
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Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
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Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF and triethylamine (2.0 eq.). Stir the mixture for 15 minutes at room temperature.
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Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol describes the deprotection of the silyl group and subsequent hydration of the alkyne.
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Desilylation: Dissolve the 2-amino-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq.) in methanol. Add a catalytic amount of K₂CO₃ and stir at room temperature for 1-2 hours until TLC indicates complete removal of the TMS group.
-
Work-up for Alkyne: Neutralize the reaction with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-amino-5-ethynylpyrimidine.
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Hydration Reaction Setup: To a round-bottom flask, add the 2-amino-5-ethynylpyrimidine (1.0 eq.), water, and a catalytic amount of HgSO₄.
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Acid Addition: Slowly add concentrated H₂SO₄ while cooling the flask in an ice bath.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Sonogashira coupling.
References
Common impurities in 1-(2-Aminopyrimidin-5-YL)ethanone synthesis and their removal
Technical Support Center: Synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when following a Suzuki-Miyaura cross-coupling protocol.
Issue 1: Low or No Product Formation
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Question: My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and how can I troubleshoot this?
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Answer: Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors. Firstly, ensure that the reaction has been adequately degassed to remove oxygen, which can lead to the homocoupling of the boronic acid reagent and deactivation of the palladium catalyst. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes be beneficial. Secondly, the choice and quality of the base are crucial; ensure it is sufficiently strong and anhydrous if required by the specific protocol. The activity of the palladium catalyst can also be a factor; consider using a fresh batch or a different ligand that is more suitable for the heterocyclic substrates. Finally, monitor the reaction progress by Thin Layer Chromatography (TLC) to determine if the reaction has gone to completion, as reaction times can vary.
Issue 2: Presence of Significant Amounts of a Homocoupling Byproduct
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Question: I am observing a significant amount of a homocoupling byproduct (e.g., a biphenyl-like impurity from the boronic acid reagent) in my crude product mixture. How can I minimize its formation and remove it?
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Answer: The formation of homocoupling byproducts is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species.[1] To minimize its formation, ensure thorough degassing of the reaction mixture and solvents with an inert gas like argon or nitrogen.[1] Using a Pd(0) catalyst can also reduce homocoupling. For removal, meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to perform TLC with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation. If the desired product is a solid, recrystallization can be a highly effective purification method.
Issue 3: Difficulty in Removing Residual Palladium Catalyst
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Question: My purified product is contaminated with a grey or black solid, which I suspect is the palladium catalyst. How can I effectively remove it?
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Answer: Residual palladium is a common impurity in cross-coupling reactions and its removal is critical, especially for pharmaceutical applications. For heterogeneous catalysts, filtration through a pad of Celite is a common and effective first step. If the catalyst is homogeneous and soluble, metal scavengers can be employed. These are materials, such as functionalized silica or polymers with thiol groups, that selectively bind to the palladium, allowing it to be removed by filtration.
Issue 4: Product Co-elutes with Starting Material (2-Amino-5-bromopyrimidine)
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Question: During column chromatography, the product this compound is co-eluting with the unreacted 2-amino-5-bromopyrimidine. How can I improve the separation?
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Answer: When the product and a starting material have similar polarities, separation by standard column chromatography can be challenging. One approach is to try a different stationary phase or a different solvent system. For basic compounds like aminopyrimidines, adding a small amount of a modifier to the eluent can alter the retention times. For example, adding a small amount of an acid (like acetic acid) can protonate the basic nitrogen atoms, making the compounds more polar and causing them to interact more strongly with the silica gel, potentially improving separation. Alternatively, a different chromatographic technique, such as Hydrophilic Interaction Liquid Chromatography (HILIC), might be more effective for polar compounds.
Frequently Asked Questions (FAQs)
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Q1: What are the most common impurities in the synthesis of this compound via Suzuki coupling?
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A1: The most common impurities include unreacted starting materials (e.g., 2-amino-5-bromopyrimidine), homocoupling byproducts from the boronic acid or ester, residual palladium catalyst, and potentially byproducts from the synthesis of the starting materials themselves (e.g., di-brominated pyrimidines).
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Q2: How can I best purify the final product?
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A2: A combination of techniques is often most effective. An initial aqueous work-up can remove inorganic salts and water-soluble impurities. This is typically followed by column chromatography on silica gel to separate the product from starting materials and byproducts. For solid products, recrystallization from a suitable solvent is an excellent final purification step to obtain a highly pure crystalline solid.
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-
Q3: What are some suitable recrystallization solvents for this compound?
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A3: For aminopyrimidine derivatives, polar solvents are often good choices. Ethanol is a commonly used solvent for the recrystallization of aminopyrimidines. Other potential solvents or solvent mixtures could include ethanol/water, methanol/water, or acetonitrile. The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in various solvents at room and elevated temperatures.
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Q4: How can I confirm the purity of my final product?
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A4: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity and quantifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any structurally related impurities. Mass Spectrometry (MS) can confirm the molecular weight of the product.
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-
Q5: My NMR spectrum shows unexpected peaks. What could they be?
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A5: Unexpected peaks in an NMR spectrum can arise from various sources. Common laboratory solvents (e.g., acetone, ethanol, ethyl acetate) are frequent contaminants. It is helpful to consult tables of NMR chemical shifts for common impurities.[1][2][3][4][5] Other peaks could correspond to the impurities mentioned in Q1. Comparing the spectrum of your product with that of the starting materials can help identify unreacted precursors.
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Data Presentation
The following table summarizes typical purity levels that can be expected at different stages of the synthesis and purification of this compound.
| Stage of Process | Typical Purity (%) | Common Impurities Present |
| Crude Reaction Mixture | 60 - 85 | Unreacted 2-amino-5-bromopyrimidine, boronic acid/ester homocoupling byproduct, residual palladium catalyst, solvent residues. |
| After Aqueous Work-up | 75 - 90 | Unreacted 2-amino-5-bromopyrimidine, boronic acid/ester homocoupling byproduct, residual palladium catalyst. |
| After Column Chromatography | > 95 | Trace amounts of closely eluting impurities, residual solvent. |
| After Recrystallization | > 99 | Minimal residual solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization.
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Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromopyrimidine (1.0 eq), the corresponding acetyl-containing boronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).
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Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for at least 20 minutes.
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Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the product from chromatography in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the solid product in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making workflow for troubleshooting common synthesis issues.
References
Troubleshooting low yields in the synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1-(2-aminopyrimidin-5-yl)ethanone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction to introduce the acetyl group at the C5 position of the 2-aminopyrimidine core. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving pyrimidine derivatives can stem from several factors. The electron-deficient nature of the pyrimidine ring and the presence of the amino group can create challenges.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient. Consider using more active catalyst systems, especially those with electron-rich and sterically hindered phosphine ligands.
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium catalyst, leading to inhibition. The use of specialized ligands can mitigate this effect.
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Protodeboronation: The boronic acid reagent can be sensitive and undergo protodeboronation (replacement of the boronic acid group with a proton). Ensure anhydrous reaction conditions and use a suitable base.
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Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
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Solvent System: A combination of an organic solvent (like dioxane, toluene, or DMF) and water is often necessary to dissolve both the organic and inorganic reagents. The ratio of the solvents should be optimized.
Q2: My Sonogashira coupling of a 5-halo-2-aminopyrimidine with a terminal alkyne (a precursor to the ethanone) is failing. What should I investigate?
Sonogashira couplings are powerful for forming C-C bonds but can be sensitive to reaction conditions, especially with heteroaromatic substrates.
Troubleshooting Steps:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is crucial for the traditional Sonogashira reaction. Ensure it is fresh and added under an inert atmosphere.
-
Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which can lead to homocoupling of the alkyne. Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere (argon or nitrogen).
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It acts as both a base and a solvent. Ensure it is anhydrous.
-
Palladium Catalyst: The choice of palladium source and ligand is important. Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand can be effective.
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Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction. This can be minimized by ensuring anaerobic conditions and the presence of the palladium catalyst.
Q3: I am observing the formation of significant byproducts in my cross-coupling reaction. How can I identify and minimize them?
Byproduct formation is a common cause of low yields. The most frequent byproducts in palladium-catalyzed cross-coupling reactions are:
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Homocoupling Product: Formation of a biaryl from the self-coupling of the boronic acid or a diyne from the alkyne.
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Minimization: As mentioned, rigorous exclusion of oxygen is key. For Suzuki reactions, ensuring the complete reduction of a Pd(II) precatalyst to the active Pd(0) species can also help.
-
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Dehalogenation Product: The starting halo-pyrimidine is reduced, replacing the halogen with a hydrogen atom.
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Minimization: This can be caused by sources of hydride in the reaction mixture. Ensure the use of high-purity, anhydrous solvents and reagents.
-
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Protodeboronation Product: In Suzuki reactions, the boronic acid is replaced by a proton.
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Minimization: Use anhydrous conditions and consider bases that are less likely to promote this side reaction.
-
Q4: How can I improve the solubility of my reagents for a more efficient reaction?
Poor solubility of either the aminopyrimidine starting material or the coupling partner can lead to slow and incomplete reactions.
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. For cross-coupling reactions, polar aprotic solvents like DMF, dioxane, or THF, often in combination with water for inorganic bases, are good starting points.
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Temperature: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of potential decomposition of sensitive reagents. Microwave-assisted synthesis can be a valuable tool for rapidly heating the reaction mixture.
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Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can help shuttle reagents between the aqueous and organic layers, improving reaction efficiency.
Data Presentation
The following tables summarize typical reaction conditions for relevant cross-coupling reactions that can be adapted for the synthesis of this compound derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-pyrimidines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Halo-pyrimidine | 5-Bromo-2-aminopyrimidine | 5-Iodo-2-aminopyrimidine | 5-Bromo-2-aminopyrimidine |
| Boronic Acid/Ester | Acetylphenylboronic acid | (1-Ethoxyvinyl)boronic acid pinacol ester | Isopropenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ |
| Ligand | - | - | XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | DMF | Toluene |
| Temperature | 90 °C | 100 °C | 110 °C |
| Reported Yield | Moderate | Good | High |
Table 2: Representative Conditions for Sonogashira Coupling of Halo-pyrimidines
| Parameter | Condition 1 | Condition 2 (Copper-Free) |
| Halo-pyrimidine | 5-Bromo-2-aminopyrimidine | 5-Iodo-2-aminopyrimidine |
| Alkyne | Trimethylsilylacetylene | Ethynyltrimethylsilane |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Co-catalyst | CuI | - |
| Ligand | PPh₃ | SPhos |
| Base | Et₃N | K₂CO₃ |
| Solvent | THF | Acetonitrile |
| Temperature | 60 °C | 80 °C |
| Reported Yield | Good | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add the 5-halo-2-aminopyrimidine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%) and ligand (if required).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent system via syringe.
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Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the 5-halo-2-aminopyrimidine (1.0 eq.), the palladium catalyst (1-5 mol%), the copper(I) iodide (2-10 mol%), and the ligand (if required).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
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Solvent and Reagent Addition: Add the degassed solvent, the terminal alkyne (1.1-1.5 eq.), and the amine base via syringe.
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Reaction: Stir the reaction mixture at the appropriate temperature.
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate.
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Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Dry the organic layer and concentrate. Purify the product by column chromatography.
Visualizations
Side reactions to consider when using 1-(2-Aminopyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the use of 1-(2-Aminopyrimidin-5-YL)ethanone in chemical synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction using this compound is resulting in a low yield. What are the possible reasons and how can I improve it?
Answer: Low yields can stem from a variety of factors, ranging from suboptimal reaction conditions to degradation of the starting material. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require heating to proceed, while others might need cooling to prevent side reactions. Consider performing small-scale experiments at a range of temperatures to identify the ideal condition. |
| Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Conversely, extended reaction times can sometimes lead to product degradation. | |
| Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reactants. Ensure the solvent is anhydrous if the reaction is sensitive to moisture. | |
| Degradation of Starting Material or Product | pH Sensitivity: this compound and its derivatives can be sensitive to strongly acidic or basic conditions.[1] If your reaction conditions are harsh, consider using milder reagents or buffering the reaction mixture. |
| Oxidative Degradation: The aminopyrimidine ring can be susceptible to oxidation. If the reaction is performed in the presence of air, consider running it under an inert atmosphere (e.g., nitrogen or argon). | |
| Competing Side Reactions | Self-Condensation: The ketone moiety of this compound can undergo self-aldol condensation, especially under basic conditions.[2] This can be minimized by slowly adding the pyrimidine reactant to the reaction mixture or by using a non-enolizable reaction partner if applicable. |
| N-Alkylation/Acylation: The 2-amino group is nucleophilic and can compete with other nucleophiles in the reaction mixture, leading to undesired N-alkylation or N-acylation products.[3][4][5] Protecting the amino group prior to the desired reaction may be necessary. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions, and what purification strategies can I employ?
Answer: The presence of multiple functional groups in this compound makes it susceptible to various side reactions. Understanding these can aid in both minimizing their formation and developing an effective purification strategy.
Common Side Reactions:
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Aldol Condensation: The methyl group of the ethanone moiety is acidic and can be deprotonated, especially under basic conditions, to form an enolate. This enolate can then react with another molecule of the starting material in an aldol condensation reaction.[2][6][7][8][9] In a Claisen-Schmidt condensation with an aldehyde, self-condensation of the ketone can still be a competing reaction.[10][11][12][13]
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Reactions at the 2-Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation or alkylation, leading to byproducts.[3][4]
-
Reactions involving the Pyrimidine Ring: The pyrimidine ring itself can participate in certain reactions, although it is generally less reactive than the amino and ketone functionalities.
Purification Strategies for Polar Aminopyrimidine Derivatives:
| Technique | Description & Troubleshooting |
| Crystallization | This is a preferred method for obtaining high-purity material. If your compound fails to crystallize, try using a co-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then heat to redissolve and cool slowly. |
| Column Chromatography | For complex mixtures, column chromatography is often necessary. Due to the polar nature of aminopyrimidine derivatives, standard silica gel chromatography can sometimes lead to poor separation. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds. If using reverse-phase chromatography, a polar-endcapped column may improve retention and separation. |
| Acid-Base Extraction | The basicity of the aminopyrimidine moiety can be exploited for purification. The compound can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. |
Logical Flow for Product Purification
References
- 1. Buy 1-(5-Hydroxypyrimidin-2-yl)ethanone (EVT-3125195) | 1808092-59-2 [evitachem.com]
- 2. Aldol Condensation Reaction [sigmaaldrich.com]
- 3. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. europeanscience.org [europeanscience.org]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Aminopyrimidin-5-YL)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. The most probable methods include the Sonogashira or Suzuki-Miyaura coupling. A plausible Sonogashira coupling route would involve the reaction of a 5-halopyrimidin-2-amine with a protected acetylene derivative, followed by hydration. A likely Suzuki-Miyaura pathway would couple a 5-halopyrimidin-2-amine with a suitable acetyl-containing boronic acid or ester. Another potential method is the Stille coupling, which utilizes organotin reagents.
Q2: What are the most common impurities I might encounter?
A2: The impurities largely depend on the synthetic route chosen.
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial 5-halopyrimidin-2-amine or the coupling partner.
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Homocoupling Products: Side reactions can lead to the formation of dimers of the starting materials, particularly the boronic acid in Suzuki couplings or the terminal alkyne in Sonogashira couplings.
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Dehalogenation Products: The starting 5-halopyrimidin-2-amine can be reduced to 2-aminopyrimidine.
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Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as leftover reagents, can contaminate the final product.
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Oxidized Byproducts: Aromatic amines can be susceptible to air oxidation, which may lead to colored impurities.[1]
Q3: My purified product is colored, even after chromatography. What could be the cause?
A3: A persistent color, such as yellow or brown, can be due to trace amounts of highly conjugated or oxidized impurities.[1] Aromatic amines are particularly prone to air oxidation, which can form colored byproducts. To mitigate this, ensure that all purification and storage steps are performed with minimal exposure to light and air. If the color remains, a second purification step, such as recrystallization with activated carbon, may be necessary.
Q4: I am observing significant peak tailing during silica gel column chromatography. How can I resolve this?
A4: Peak tailing of basic compounds like aminopyrimidines on silica gel is a common issue due to the interaction of the basic amino group with the acidic silanol groups on the silica surface. To address this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Troubleshooting Guides
Low or No Product Formation
| Observation | Potential Cause | Suggested Solution |
| No reaction | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Poor quality of reagents | Ensure starting materials are pure and dry. Boronic acids, in particular, can degrade upon storage. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some cross-coupling reactions require heating to proceed efficiently. | |
| Low yield | Inefficient catalyst system | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective for cross-coupling reactions. |
| Suboptimal base or solvent | Perform a small-scale screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). | |
| Premature termination of the reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
Presence of Significant Impurities
| Observation | Potential Cause | Suggested Solution |
| Significant amount of starting material | Incomplete reaction | Increase reaction time, temperature, or catalyst loading. Ensure all reagents are present in the correct stoichiometry. |
| Presence of homocoupled products | Inefficient cross-coupling | Ensure an inert atmosphere to minimize oxygen, which can promote homocoupling. Add the boronic acid or alkyne slowly to the reaction mixture. |
| Formation of dehalogenated byproduct | Presence of protic impurities or hydrogen source | Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Multiple unidentified spots on TLC | Complex side reactions or degradation | Lower the reaction temperature. Consider a different catalyst system that may be more selective. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for the specific substrates.
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Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyrimidine (1.0 equiv.), the acetyl-containing boronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Stir the mixture at an elevated temperature (e.g., 85-95 °C) and monitor the reaction progress by TLC or LC-MS.[2]
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Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for Flash Column Chromatography
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Eluent Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for aminopyrimidines is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. The desired product should have an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
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Elution: Add the eluent to the top of the column and apply pressure to push the solvent through.
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.[3]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Comparison of Purification Techniques for Aminopyrimidine Derivatives
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >99% (if successful) | 40-70% | Cost-effective, scalable, can provide very high purity. | Finding a suitable solvent can be challenging; lower yields if the product is soluble at room temperature. |
| Silica Gel Chromatography | >98% | 60-90% | Widely applicable, good for separating complex mixtures. | Can be time-consuming, requires solvent, potential for product loss on the column. |
| Amine-Functionalized Silica Chromatography | >98% | 70-95% | Minimizes peak tailing for basic compounds, improving separation and recovery. | More expensive stationary phase. |
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low or no product yield in the synthesis of this compound.
References
Stability issues of 1-(2-Aminopyrimidin-5-YL)ethanone under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Aminopyrimidin-5-YL)ethanone. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many aminopyrimidine derivatives, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions. Forced degradation studies are instrumental in identifying and understanding these vulnerabilities.[1][2][3][4]
Q2: What are the expected degradation pathways for this compound under stress conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds with aminopyrimidine cores suggest potential degradation routes. These may include hydrolysis of the amino group, oxidation of the pyrimidine ring, and reactions involving the ethanone substituent.[2][3] The amino group, being electron-rich, can be a site for oxidative degradation.[2]
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the standard approach.[3] This allows for the separation and quantification of the parent compound from its potential degradation products. Developing such a method often involves subjecting the compound to forced degradation conditions to generate and identify the degradants.[1][5]
Q4: Are there any known strategies to improve the stability of 2-aminopyrimidine derivatives?
A4: The stability of 2-aminopyrimidine derivatives can be enhanced through various strategies. The presence of electron-withdrawing groups on the pyrimidine ring can increase molecular stability.[6][7] Formulation strategies, such as the selection of appropriate excipients and packaging to protect from light and moisture, are also critical in maintaining the stability of the final drug product.[1][2]
Troubleshooting Guide
This guide addresses specific stability issues that may arise during the handling and experimentation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected sample discoloration (e.g., turning yellow or brown) upon storage. | Oxidative Degradation or Photodegradation: Exposure to air (oxygen) or light can lead to the formation of colored degradation products. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials or protected from light.[1][8] Consider the addition of antioxidants to the formulation if compatible with the application. |
| Appearance of new peaks in HPLC chromatogram after treatment with acidic or basic solutions. | Hydrolytic Degradation: The compound may be undergoing acid or base-catalyzed hydrolysis. | Adjust the pH of the solution to a more neutral range if the experimental conditions permit. If the reaction must be performed in acidic or basic conditions, minimize the exposure time and temperature. |
| Loss of compound potency over a short period in solution. | Solvent-mediated Degradation or Poor Solubility: The chosen solvent may be reacting with the compound, or the compound may be precipitating out of solution, leading to an apparent loss of concentration. | Evaluate the stability of the compound in different solvents to find a more suitable one. Ensure the compound is fully dissolved and remains in solution under the experimental conditions. |
| Inconsistent results in biological assays. | Degradation in Assay Media: The compound may be unstable in the complex biological media used for assays, which can contain components that promote degradation. | Perform a time-course stability study of the compound in the specific assay medium to determine its stability profile. If degradation is observed, consider adding the compound to the assay at the last possible moment. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 48 hours.
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Photodegradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
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At specified time points, withdraw aliquots from the stressed samples.
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Neutralize the acidic and basic samples before analysis.
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Dilute all samples to an appropriate concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
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Compare the chromatograms of the stressed samples with that of an unstressed control sample.
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Identify and quantify the degradation products.
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Determine the percentage of degradation under each stress condition.
Summary of Forced Degradation Data (Hypothetical)
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Major Degradants |
| 0.1 N HCl | 24 h | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 24 h | 60°C | 25.8% | 3 |
| 3% H₂O₂ | 24 h | Room Temp | 35.5% | 4 |
| Heat (Solid) | 48 h | 105°C | 5.1% | 1 |
| Photolytic (UV) | 7 days | Room Temp | 10.7% | 2 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. biomedres.us [biomedres.us]
- 4. biopharminternational.com [biopharminternational.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. achmem.com [achmem.com]
Alternative catalysts for the synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone and related 2-aminopyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 2-aminopyrimidine derivatives?
A1: The most prevalent and versatile methods involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, which forms a carbon-carbon bond, and the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond.[1][2] Other catalytic systems employing nickel and ruthenium have also been reported, as well as catalyst-free approaches under specific conditions.[3]
Q2: Are there any catalyst-free methods for the synthesis of 2-aminopyrimidine derivatives?
A2: Yes, catalyst-free methods for the synthesis of 2-aminopyrimidine derivatives have been developed. One such method involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine under solvent-free conditions.[3] This approach offers a more environmentally friendly alternative to metal-catalyzed reactions.
Q3: What are the key advantages of using a palladium-catalyzed approach?
A3: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are widely used due to their high efficiency, functional group tolerance, and the ability to form C-C and C-N bonds with a broad range of substrates.[2] These methods are instrumental in the synthesis of complex molecules in medicinal chemistry.
Q4: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A4: Low or no yield in Suzuki-Miyaura couplings involving aminopyrimidines can be attributed to several factors. A primary issue is catalyst inhibition, where the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, deactivating it.[4] Other potential causes include the use of a non-optimal catalyst system for the specific substrates, steric hindrance, or issues with the quality of reagents and reaction conditions.[4]
Q5: How can I minimize side reactions such as protodeboronation and homocoupling?
A5: Protodeboronation, the undesired cleavage of the C-B bond, can be minimized by running the reaction under anhydrous conditions where possible, as water can facilitate this side reaction.[4] Homocoupling, the self-coupling of the boronic acid, can be reduced by ensuring a thoroughly deoxygenated reaction environment and by the slow addition of the boronic acid to the reaction mixture.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring may be coordinating to and deactivating the palladium catalyst.[4] | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. - Consider using a pre-catalyst that is less susceptible to inhibition. - A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[4] |
| Inactive Catalyst: The Pd(0) active species is not being efficiently generated from the Pd(II) precatalyst. | - Ensure that the reaction conditions are suitable for the reduction of the Pd(II) precatalyst. - Consider using a direct Pd(0) source, such as Pd₂(dba)₃. | |
| Suboptimal Base: The chosen base may not be effective for the specific substrates. | - Screen a variety of bases. For aminopyrimidine synthesis, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective. | |
| Formation of Byproducts | Protodeboronation: The boronic acid is being replaced by a proton from the solvent or trace water.[4] | - Use anhydrous solvents and reagents. - Consider using a boronate ester (e.g., pinacol ester), which is more stable than the corresponding boronic acid. |
| Dehalogenation: The starting aryl halide is being reduced instead of undergoing cross-coupling. | - Ensure the reaction is performed under a strict inert atmosphere to exclude potential hydride sources. - Optimize the reaction time to avoid prolonged exposure of the starting material to the catalytic system. | |
| Homocoupling: The boronic acid is coupling with itself.[4] | - Thoroughly degas all solvents and reagents to remove oxygen. - Use a direct Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. - Consider the slow addition of the boronic acid to the reaction mixture.[4] | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity of starting materials, catalyst, base, and solvent can significantly impact the reaction outcome. | - Use high-purity, anhydrous reagents and solvents. - If using a solid base like K₃PO₄, ensure it is finely ground for consistent results. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 2-aminopyrimidine derivatives using different catalytic systems. Note that the substrates and specific conditions vary between studies, which will affect the outcomes.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | Not Specified | 27-82 | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | Not Specified | Varies | Arylation of 3-amino-2-chloropyridine |
| Catalyst-Free | None | Et₃N | Solvent-Free | 80-90 | 3-6.5 | 80-85 | Substituted 2-aminopyrimidines from 2-amino-4,6-dichloropyrimidine[3] |
| NiCl₂(PCy₃)₂ | None | K₃PO₄ | t-Amyl Alcohol | Not Specified | Not Specified | 83 | 5-(Furan-3-yl)pyrimidine |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol describes a general method for the Suzuki-Miyaura coupling to synthesize the target compound.
Materials:
-
5-Bromo-2-aminopyrimidine
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1-(1-Ethoxyvinyl)tributylstannane or a suitable acetyl equivalent boronic acid/ester
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Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
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Sodium carbonate (Na₂CO₃)
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Toluene
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Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In an oven-dried flask, combine 5-bromo-2-aminopyrimidine (1 equivalent), Pd(PPh₃)₄ (0.03 equivalents), and sodium carbonate (2 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Reagent Addition: Add 1-(1-ethoxyvinyl)tributylstannane (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrolysis: Upon completion, cool the reaction to room temperature and add aqueous HCl to hydrolyze the enol ether to the ketone.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Synthesis of a 2-Aminopyrimidine Derivative
This protocol is adapted from a general method for the synthesis of 2-aminopyrimidine derivatives without a transition metal catalyst.[3]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine (Et₃N)
Procedure:
-
Mixing Reagents: Finely grind 2-amino-4,6-dichloropyrimidine (1 equivalent) and the desired substituted amine (1 equivalent).
-
Addition of Base: Add triethylamine (2 equivalents) to the mixture.
-
Reaction: Heat the solvent-free mixture to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, add distilled water to the reaction mixture.
-
Isolation: Collect the resulting precipitate by filtration and recrystallize from ethanol.
Visualizations
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 1-(2-Aminopyrimidin-5-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1-(2-Aminopyrimidin-5-YL)ethanone in organic solvents.
Troubleshooting Guide
Issue: My this compound is not dissolving in my chosen organic solvent.
This is a common challenge due to the compound's chemical structure, which includes a polar aminopyrimidine group. Here’s a step-by-step guide to troubleshoot and resolve this issue.
Initial Steps & Verification
-
Question: What are the first things I should check if I'm observing poor solubility? Answer:
-
Compound Purity: Ensure the purity of your this compound using analytical methods like NMR or LC-MS. Impurities can significantly impact solubility.
-
Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can decrease the solubility of your compound, especially in non-polar organic solvents.[1]
-
Increase Temperature: Gently warm the solution while stirring. For many pyrimidine derivatives, solubility increases with temperature.[1] Be cautious not to exceed the solvent's boiling point or cause compound degradation.
-
Sonication: Utilize an ultrasonic bath to provide energy that helps break down the solute-solute interactions, facilitating dissolution.[1]
-
Solvent Selection & Co-solvency
-
Question: I've tried the initial steps, but solubility is still low. What's the next logical step? Answer: The next step is to consider a different solvent or a solvent mixture. The solubility of pyrimidine derivatives is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[1]
Solvent Screening: Test the solubility of your compound on a small scale in a range of solvents with varying polarities. Common organic solvents for pyrimidine derivatives include:[1]
-
Protic Solvents: Methanol, Ethanol
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform, Toluene
-
-
Question: My compound is a novel pyrimidine derivative. How can I predict which solvent might be best? Answer: While experimental testing is crucial, you can make an educated guess based on the structure of your derivative. The presence of polar functional groups like the amino (-NH2) and the pyrimidine ring in this compound suggests that it will be more soluble in polar solvents.
-
Question: What is co-solvency and how can it help? Answer: Co-solvency is a technique where a mixture of solvents is used to increase the solubility of a solute.[1][2] For compounds like this compound, adding a small amount of a highly polar co-solvent like DMSO or DMF to a less polar solvent can significantly improve solubility.[1]
Frequently Asked Questions (FAQs)
-
Question: How does temperature affect the solubility of this compound? Answer: Generally, the solubility of pyrimidine derivatives in organic solvents increases with a rise in temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice energy of the solid.
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Question: Can pH be adjusted to improve solubility in organic solvents? Answer: While pH is a primary factor for aqueous solubility, its direct adjustment in organic solvents is not standard practice.[1] However, the ionization state of your compound is still important.[1] The 2-amino group on the pyrimidine ring is basic and can be protonated. Using the salt form of your compound (e.g., a hydrochloride salt) might enhance its solubility in certain polar organic solvents.
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Question: I'm observing precipitation when I dilute my DMSO stock solution with a less polar solvent. What is happening? Answer: This phenomenon is known as "antisolvent precipitation." Your compound is soluble in the polar DMSO, but when this solution is introduced to a less polar "antisolvent," the overall solvent polarity changes significantly, causing the compound to crash out of the solution.[3] To mitigate this, consider using a co-solvent system or a solvent in which the compound is moderately soluble for your dilutions.
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Question: Are there other advanced techniques I can consider for very poor solubility? Answer: Yes, several advanced strategies can be employed:
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Solid Dispersions: The active compound is dispersed in an inert carrier, often a hydrophilic polymer, at a solid state.[4][5] This can improve wettability and dissolution rate.
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Prodrugs: The chemical structure of the compound can be temporarily modified to create a more soluble "prodrug." This approach is particularly useful for improving the solubility of compounds with amine groups.[6][7][8][9]
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Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[10]
-
Data Presentation
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | Often used as a primary solvent for poorly soluble compounds.[1][3] |
| Dimethylformamide (DMF) | Aprotic Polar | High | Similar polarity to DMSO, good for hydrogen bond acceptors.[1] |
| Methanol | Protic Polar | Moderate to High | Capable of hydrogen bonding, often effective for polar compounds.[1] |
| Ethanol | Protic Polar | Moderate | Slightly less polar than methanol. |
| Acetonitrile (ACN) | Aprotic Polar | Low to Moderate | Less effective at solvating compounds with strong hydrogen bond donors.[1] |
| Dichloromethane (DCM) | Aprotic Nonpolar | Low | Unlikely to be a good solvent due to polarity mismatch.[1] |
| Toluene | Aprotic Nonpolar | Very Low / Insoluble | Significant polarity mismatch. |
| Hexane | Aprotic Nonpolar | Very Low / Insoluble | Significant polarity mismatch. |
Note: These are predicted values based on the chemical structure and general solubility trends for similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol determines the saturation solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or stirring plate set to a constant temperature (e.g., 25 °C).
-
Mixing: Stir the mixture vigorously for a sufficient time to reach equilibrium (typically 24-72 hours).
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Phase Separation: After reaching equilibrium, stop stirring and allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy.
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Data Analysis: Express the solubility as the mass of solute per unit volume of solvent (e.g., mg/mL) or in molar units (mol/L).
Protocol 2: Co-solvency Method
This protocol outlines the use of a co-solvent to improve solubility.
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Preparation: To a pre-weighed amount of this compound, add a small volume of the co-solvent (e.g., DMSO, representing 5-10% of the final desired volume).
-
Initial Dissolution: Stir or vortex the mixture to create a concentrated stock solution or a slurry.
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Dilution: While stirring, slowly add the primary (less polar) organic solvent to reach the desired final volume.
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Observation: Continue stirring until the compound is fully dissolved. If solubility remains an issue, a slight, incremental increase in the percentage of the co-solvent may be necessary. It is advisable to use the minimum amount of co-solvent required.
Visualizations
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Decision tree for addressing poor solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Preventing degradation of 1-(2-Aminopyrimidin-5-YL)ethanone during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1-(2-Aminopyrimidin-5-YL)ethanone during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment. Recommended conditions include refrigeration at 2-8°C.[1][2] It should be kept in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen.[2][3]
Q2: I've noticed a color change in my sample from white/light yellow to a darker shade. What could be the cause?
A2: A color change often indicates chemical degradation. The most common causes for such changes in compounds with amine functionalities are oxidation and photodegradation.[3] Exposure to air (oxygen) and light can generate chromophoric (color-producing) impurities. We recommend verifying the purity of the sample using an appropriate analytical method like HPLC.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which contains an amino group and a ketone, the compound is susceptible to several degradation pathways:
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Oxidation: The aminopyrimidine ring and the amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen.[3]
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to hydroxylation of the pyrimidine or aromatic rings, similar to other aminopyrimidine compounds.[4]
-
Hydrolysis: While generally less susceptible than esters or amides, the amino group can be subject to hydrolysis under harsh acidic or basic conditions, although this is less common under typical storage conditions.
-
Intermolecular Condensation: The presence of both a primary amine and a ketone functional group raises the possibility of self-condensation to form an imine, particularly under non-anhydrous conditions or in the presence of acidic/basic catalysts.
Q4: Can I store the compound in a solution?
A4: Storing in solution is generally not recommended for long-term stability due to the increased potential for hydrolysis and other solution-phase reactions. If short-term storage in solution is necessary, use a dry, aprotic solvent, protect it from light, and store it at a low temperature (e.g., -20°C). Always prepare fresh solutions for critical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation due to improper storage (exposure to air, light, or moisture). | - Confirm the identity of the new peaks using LC-MS if possible.- Review storage procedures to ensure the sample is protected from light, air, and moisture.- Purify the material if necessary before use. |
| Decreased potency or inconsistent experimental results | Significant degradation of the compound leading to a lower concentration of the active molecule. | - Re-test the purity of the compound using a validated analytical method (e.g., HPLC with a reference standard).- If degradation is confirmed, discard the old batch and use a fresh, properly stored sample.- Implement stricter storage protocols for all new batches. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymers from self-condensation. | - Use sonication or gentle warming to aid dissolution, but be aware this may accelerate further degradation.- Filter the solution to remove any insoluble matter.- It is highly recommended to use a fresh, pure batch of the compound. |
| Sample appears clumpy or discolored | Absorption of moisture and subsequent degradation or reaction. | - Do not use the sample for sensitive experiments.- Ensure all future samples are stored in a desiccator or under an inert, dry atmosphere.- Use anhydrous handling techniques when working with the solid. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[3][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Analytical challenges in the characterization of 1-(2-Aminopyrimidin-5-YL)ethanone products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 1-(2-Aminopyrimidin-5-YL)ethanone and its related products.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. Infrared (IR) spectroscopy can also be used to identify functional groups.
Q2: What are some common impurities that might be observed during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential impurities could arise from incomplete reactions or the pyrolysis of solvents like DMF.[1] It is also possible to form isomers or related substances if the reaction conditions are not carefully controlled.
Q3: My sample of this compound shows poor stability. What could be the cause?
A3: Aminopyrimidine derivatives can be susceptible to degradation, especially under harsh acidic or basic conditions, or upon exposure to light and high temperatures.[2][3] The amino group can also be prone to oxidation. It is recommended to store the compound in a cool, dark, and dry place.[4]
Q4: I am having trouble achieving good peak shape in the HPLC analysis of my product. What should I do?
A4: Poor peak shape, such as tailing, can be caused by several factors. The basic amino group on the pyrimidine ring can interact with residual silanols on the silica-based column. Using a mobile phase with a suitable buffer or an ion-pairing agent can improve peak symmetry. Additionally, ensure your sample is fully dissolved in the mobile phase and consider using a column with end-capping.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic analyte and the stationary phase.- Column overload.- Sample solvent stronger than the mobile phase. | - Use a buffered mobile phase (e.g., with formic acid or ammonium acetate).- Reduce the injection volume or sample concentration.- Dilute the sample in the initial mobile phase. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- Co-eluting impurities. | - Optimize the mobile phase gradient or isocratic composition.- Replace the column or use a guard column.- Adjust the mobile phase pH to alter the ionization of the analyte and impurities. |
| Ghost Peaks | - Carryover from previous injections.- Contaminated mobile phase or system. | - Implement a needle wash step in the autosampler.- Flush the system with a strong solvent.- Prepare fresh mobile phase. |
| Baseline Drift | - Column temperature fluctuations.- Incomplete column equilibration.- Contaminated detector flow cell. | - Use a column oven to maintain a constant temperature.- Increase the column equilibration time before injection.- Flush the flow cell with a suitable solvent.[5][6] |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Ionization Efficiency | - Inappropriate ionization source or settings.- Sample matrix suppression. | - Optimize ESI/APCI source parameters (e.g., capillary voltage, gas flow).- Dilute the sample or use a more effective sample preparation method to remove interfering matrix components. |
| In-source Fragmentation | - High source temperature or cone voltage. | - Reduce the source temperature and/or cone voltage to obtain a more prominent molecular ion peak. |
| Unexpected Adducts | - Presence of salts in the sample or mobile phase. | - Use volatile mobile phase additives (e.g., formic acid, ammonium formate).- Desalt the sample prior to analysis if necessary. |
NMR Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | - Sample aggregation.- Paramagnetic impurities.- Chemical exchange. | - Dilute the sample or increase the temperature of the experiment.- Purify the sample to remove metal contaminants.- For exchangeable protons (like -NH2), consider running the experiment in a different solvent or at a lower temperature. |
| Poor Signal-to-Noise | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
| Incorrect Integrals | - Incomplete relaxation of nuclei.- Phasing or baseline errors. | - Increase the relaxation delay between scans.- Carefully re-process the spectrum with proper phasing and baseline correction. |
Experimental Protocols
HPLC Method for Purity Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Mass Spectrometry for Molecular Weight Confirmation
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC method described above. The protonated molecule [M+H]⁺ for this compound (C₆H₇N₃O, MW: 149.14 g/mol ) is expected at m/z 150.1.
NMR for Structural Characterization
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
2D NMR: COSY, HSQC, and HMBC experiments can be performed to confirm proton-proton and proton-carbon correlations for unambiguous assignment.
Predicted and Representative Data
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COCH₃ | ~2.4 | ~26 |
| -NH₂ | ~7.0 (broad s) | - |
| Pyrimidine H-4, H-6 | ~8.5 (s) | ~160 |
| Pyrimidine C-2 | - | ~163 |
| Pyrimidine C-5 | - | ~120 |
| -C=O | - | ~195 |
Note: These are predicted values and may vary based on experimental conditions.
Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 150.1 | [M+H]⁺ |
| 135.1 | [M+H - CH₃]⁺ |
| 122.1 | [M+H - CO]⁺ |
| 108.1 | [M+H - CH₃CO]⁺ |
Diagrams
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for Mass Spectrometry analysis.
References
Validation & Comparative
Comparative Purity Analysis of Commercial 1-(2-Aminopyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of commercially available 1-(2-Aminopyrimidin-5-YL)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the analytical methodologies used for purity assessment, presents representative data from three hypothetical commercial suppliers, and details potential process-related impurities.
Purity and Impurity Profile Comparison
The purity of this compound from three representative commercial sources, designated as Supplier A, Supplier B, and Supplier C, was assessed. The primary analytical techniques employed were High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of major impurities.
Table 1: Comparison of Purity of this compound from Different Commercial Sources
| Supplier | Appearance | Purity by HPLC (%) | Major Impurity (%) |
| Supplier A | White to off-white powder | 99.2 | 0.5 (Isomer) |
| Supplier B | Pale yellow crystalline solid | 98.5 | 0.8 (Unreacted Starting Material) |
| Supplier C | White crystalline solid | > 99.8 | < 0.1 (Unidentified) |
Table 2: Impurity Profile of this compound from Different Commercial Sources by GC-MS
| Impurity | Potential Source | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| 1-(2-Aminopyrimidin-4-yl)ethanone | Isomeric impurity from synthesis | 0.50 | 0.45 | < 0.05 |
| Guanidine | Unreacted starting material | < 0.05 | 0.80 | Not Detected |
| N,N-Dimethylformamide (DMF) | Residual solvent | 0.15 | 0.20 | < 0.05 |
| Unidentified Impurity 1 | Synthesis byproduct | 0.10 | 0.05 | < 0.01 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used for the quantitative determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed for the separation, identification, and semi-quantification of volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 5 mg/mL.
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used for the structural confirmation of the main component and for the identification and characterization of process-related impurities that are present at significant levels.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Experiments: Standard ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for structural elucidation.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizations
Comparative Analysis of 1-(2-Aminopyrimidin-5-YL)ethanone Derivatives: A Review of Biological Activity
A comprehensive review of the current scientific literature reveals a notable absence of specific studies detailing the synthesis and biological evaluation of derivatives of 1-(2-Aminopyrimidin-5-YL)ethanone. While the broader class of pyrimidine-containing compounds has been extensively investigated for diverse pharmacological activities, research focusing specifically on derivatives of this particular scaffold appears to be limited or not publicly available. This guide, therefore, aims to provide a framework for the evaluation of such compounds by presenting established experimental protocols for assessing anticancer and antimicrobial activities, which are common biological activities observed in related pyrimidine derivatives. Additionally, hypothetical data and visualizations are provided to illustrate how such a comparative analysis would be structured if the specific data were available.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
This table presents a hypothetical summary of the anticancer activity of various derivatives of this compound against different cancer cell lines. The data is represented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
| Compound ID | Derivative Type | Modification | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| APD-01 | Chalcone | 4-Methoxy-phenyl | 12.5 | 18.2 | 25.1 |
| APD-02 | Chalcone | 4-Chloro-phenyl | 8.7 | 11.5 | 15.8 |
| APD-03 | Schiff Base | 2-Hydroxy-phenyl | 22.1 | 30.5 | 42.3 |
| APD-04 | Schiff Base | 4-Nitro-phenyl | 15.3 | 20.1 | 28.9 |
| APD-05 | Amide | Benzoyl | > 50 | > 50 | > 50 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
This table illustrates a hypothetical summary of the antimicrobial activity of this compound derivatives against representative Gram-positive and Gram-negative bacteria, and a fungal strain. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Type | Modification | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| APD-01 | Chalcone | 4-Methoxy-phenyl | 32 | 64 | > 128 |
| APD-02 | Chalcone | 4-Chloro-phenyl | 16 | 32 | 64 |
| APD-03 | Schiff Base | 2-Hydroxy-phenyl | 64 | 128 | > 128 |
| APD-04 | Schiff Base | 4-Nitro-phenyl | 32 | 64 | 128 |
| APD-05 | Amide | Benzoyl | > 128 | > 128 | > 128 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments that would be cited in a comparative guide on anticancer and antimicrobial activities.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Workflow for anticancer activity screening using the MTT assay.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
In Vitro Performance of 2-Aminopyrimidine Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various 1-(2-Aminopyrimidin-5-YL)ethanone analogs and other 2-aminopyrimidine derivatives. The data presented is compiled from recent studies and focuses on their potential as anticancer agents, particularly as kinase inhibitors.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Analogs derived from this core have demonstrated significant potential in oncology by targeting key enzymes involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation and development of novel 2-aminopyrimidine-based therapeutics.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic and enzyme inhibitory activities of several series of 2-aminopyrimidine derivatives are summarized below. These tables highlight the structure-activity relationships (SAR) and provide a basis for comparing the potency and selectivity of different analogs.
Cytotoxicity of 2,4-Diaminopyrimidine Derivatives
A series of novel 2,4-diaminopyrimidine derivatives were evaluated for their anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
| Compound ID | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |
| Palbociclib | >10 | >10 | >10 | >10 |
| Momelotinib | >10 | >10 | >10 | >10 |
Table 1: In vitro cytotoxicity of 2,4-diaminopyrimidine analogs against various cancer cell lines. Data sourced from a study on novel antitumor agents.[1]
Inhibition of Cyclin-Dependent Kinases (CDKs) by 2,4-Diaminopyrimidine Derivatives
The inhibitory activity of 2,4-diaminopyrimidine derivatives was assessed against several CDKs. Compound 22 emerged as a potent and selective CDK7 inhibitor.
| Compound ID | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK9/CDK7) |
| 22 | 7.21 | >1000 | >138 |
| THZ1 | 6.91 | - | - |
| BTX-A51 | 272.30 | - | - |
Table 2: In vitro inhibitory activity of 2,4-diaminopyrimidine analogs against CDK7 and CDK9.[2]
EGFR Kinase Inhibition by 2-Phenyl-4-Aminopyrimidine Derivatives
A series of 2-phenyl-4-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit mutant forms of the Epidermal Growth Factor Receptor (EGFR).
| Compound ID | Ba/F3-EGFRDel19/T790M/C797S IC50 (µM) | H1975-EGFRL858R/T790M IC50 (µM) |
| A23 | 0.22 ± 0.07 | 0.52 ± 0.03 |
Table 3: In vitro inhibitory activity of a 2-phenyl-4-aminopyrimidine analog against EGFR mutant cell lines.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro evaluation of novel chemical entities.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is used to determine the potency of compounds in inhibiting the activity of a specific kinase.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the kinase enzyme, and the substrate in a suitable kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Luminescence Reading: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[4]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows relevant to the evaluation of 2-aminopyrimidine analogs.
Caption: A generalized experimental workflow for the in vitro evaluation of 2-aminopyrimidine analogs.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway targeted by 2-aminopyrimidine inhibitors.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Pyrimidine Building Blocks: A Comparative Analysis of 1-(2-Aminopyrimidin-5-YL)ethanone
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The selection of a suitable pyrimidine building block is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an objective, data-driven comparison of 1-(2-Aminopyrimidin-5-YL)ethanone against other common pyrimidine building blocks, with a focus on their synthetic utility in key transformations relevant to the synthesis of bioactive molecules, particularly kinase inhibitors.
Overview of Compared Pyrimidine Building Blocks
This guide focuses on comparing the synthetic performance of this compound with two widely used classes of pyrimidine building blocks: halogenated pyrimidines and other functionalized aminopyrimidines. The choice of building block significantly influences the synthetic strategy, particularly in reactions such as palladium-catalyzed cross-couplings and condensation/cyclization reactions.
-
This compound (and its halogenated precursor, 2-Amino-5-bromopyrimidine): This building block is unique in that it offers two distinct points for functionalization: the pyrimidine core (typically via a halogen) and the 5-acetyl group. The 2-amino group is a key feature for kinase hinge-binding.[2]
-
Alternative Halogenated Pyrimidines (e.g., 5-Bromo-2-chloropyrimidine): These are versatile intermediates that allow for selective, sequential functionalization at different positions on the pyrimidine ring.[3] The differential reactivity of the C-Br and C-Cl bonds is a key synthetic advantage.[3]
-
Alternative Functionalized Aminopyrimidines (e.g., 2-Amino-4,6-dichloropyrimidine): These building blocks are often used in nucleophilic aromatic substitution (SNAr) reactions to build complex molecular architectures.[4]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in drug discovery for the formation of C-C and C-N bonds. The Suzuki-Miyaura coupling is a prime example, and the efficiency of this reaction is highly dependent on the nature of the pyrimidine building block.
Generally, the reactivity of aryl halides in these couplings follows the order: I > Br > Cl.[3] This allows for selective reactions based on the choice of halogen. For the purpose of comparison, we will consider the reactivity of 2-Amino-5-bromopyrimidine as the halogenated precursor to our title compound.
Data Presentation: Suzuki-Miyaura Coupling Yields
The following table summarizes the performance of different pyrimidine building blocks in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. The data for 2-Amino-5-bromopyrimidine is based on a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, providing a strong indication of expected performance.
| Pyrimidine Building Block | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyrimidine (analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [5] |
| 2-Amino-5-bromopyrimidine (analog) | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [5] |
| 2-Amino-5-bromopyrimidine (analog) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [5] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid (general) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Not Specified | Good to High | [3] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Not Specified | High | [6] |
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine with 4-Methoxyphenylboronic Acid (Adapted from[5])
-
To a flame-dried Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine (adapted from[3])
-
In a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.
Performance in Condensation and Cyclization Reactions
The 5-acetyl group of this compound provides a unique reactive handle for building fused heterocyclic systems, such as pyridopyrimidines, which are also important scaffolds in drug discovery.[7] A common strategy involves the condensation of the acetyl group with an activated dimethylformamide derivative, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enaminone intermediate.[8]
Data Presentation: Synthesis of Fused Pyrimidines
| Pyrimidine Building Block | Reagents | Product Type | Yield (%) | Reference |
| This compound | 1. DMF-DMA2. Active methylene compound, NH₄OAc | Pyrido[2,3-d]pyrimidine | Good (expected) | Based on[9],[8] |
| 5-Acetyl-4-aminopyrimidines (general) | 1. Acylation2. MeONa, BuOH | Pyrido[2,3-d]pyrimidin-5-one | Not Specified | [3] |
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (General)
Protocol 3: Two-Step Synthesis of a Pyrido[2,3-d]pyrimidine from this compound (adapted from[8])
Step 1: Formation of the Enaminone
-
A mixture of this compound (1.0 equiv.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv.) in anhydrous xylene is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine
-
The crude enaminone from Step 1 is dissolved in a suitable solvent such as ethanol.
-
An active methylene compound (e.g., malononitrile, 1.1 equiv.) and a catalyst (e.g., ammonium acetate or piperidine) are added.
-
The mixture is heated at reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Mandatory Visualizations
Synthetic Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed and a relevant biological signaling pathway targeted by pyrimidine-based inhibitors.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Showdown: Unmasking 1-(2-Aminopyrimidin-5-YL)ethanone and Its Chemical Forerunners
A detailed spectroscopic analysis of 1-(2-Aminopyrimidin-5-yl)ethanone and its precursors, 2-aminopyrimidine and ethyl 3-ethoxyacrylate, provides a comprehensive guide for researchers engaged in the synthesis and characterization of this pharmaceutically relevant compound. This guide presents a comparative overview of their key spectral features, supported by experimental data and protocols, to facilitate unambiguous identification and quality control.
This compound, a key building block in the development of various therapeutic agents, is commonly synthesized through the condensation of 2-aminopyrimidine and ethyl 3-ethoxyacrylate. Understanding the distinct spectroscopic fingerprints of the final product and its starting materials is paramount for monitoring reaction progress and ensuring the purity of the synthesized compound. This guide offers a side-by-side comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-4/H-6 (pyrimidine) | H-5 (pyrimidine) | -NH₂ | -CH₃ (acetyl) | Other Protons |
| This compound | 8.8 (s, 2H) | - | 7.5 (br s, 2H) | 2.5 (s, 3H) | - |
| 2-Aminopyrimidine | 8.3 (d, 2H) | 6.6 (t, 1H) | 6.5 (s, 2H) | - | - |
| Ethyl 3-ethoxyacrylate | - | - | - | - | 7.5 (d, 1H, =CH-O), 5.2 (d, 1H, =CH-CO), 4.2 (q, 2H, -O-CH₂-), 3.9 (q, 2H, -O-CH₂-), 1.3 (t, 3H, -CH₃), 1.2 (t, 3H, -CH₃) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Pyrimidine Carbons | Carbonyl Carbon | Methyl Carbon (acetyl) | Other Carbons |
| This compound | 163.0 (C2), 160.0 (C4/C6), 115.0 (C5) | 196.0 | 27.0 | - |
| 2-Aminopyrimidine | 163.1 (C2), 158.2 (C4/C6), 110.5 (C5) | - | - | - |
| Ethyl 3-ethoxyacrylate | - | 167.0 | - | 162.0 (=CH-O), 98.0 (=CH-CO), 65.0 (-O-CH₂-), 60.0 (-O-CH₂-), 14.5 (-CH₃), 14.0 (-CH₃) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=N/C=C Stretch | C-O Stretch |
| This compound | 3300-3100 | 1680 | 1600-1550 | - |
| 2-Aminopyrimidine | 3300-3150 | - | 1610-1560 | - |
| Ethyl 3-ethoxyacrylate | - | 1710 | 1630 | 1200-1050 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 137 | 122, 95, 67 |
| 2-Aminopyrimidine | 95 | 68, 42 |
| Ethyl 3-ethoxyacrylate | 144 | 116, 99, 71, 43 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The samples were introduced directly into the ion source.
Synthesis Pathway Visualization
The synthesis of this compound from its precursors can be visualized as a single-step condensation reaction.
Caption: Synthetic route to this compound.
This guide provides researchers with a foundational spectroscopic reference for this compound and its precursors. By understanding the distinct spectral characteristics of each compound, scientists can confidently monitor their synthetic procedures and verify the identity and purity of their target molecule, ultimately accelerating the drug discovery and development process.
Validating the Structure of Novel 1-(2-Aminopyrimidin-5-YL)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of drug discovery and development. For novel 1-(2-aminopyrimidin-5-yl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative overview of key analytical techniques for structural validation, complete with sample data and detailed experimental protocols.
Spectroscopic and Crystallographic Analysis: A Multi-Faceted Approach
A combination of spectroscopic and crystallographic methods is essential for the comprehensive characterization of novel this compound derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each technique provides unique and complementary information to elucidate the molecular structure.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives (APD-1 to APD-3) and a potential isomeric alternative, 1-(4-aminopyrimidin-5-yl)ethanone (Alternative-1), to highlight the discerning power of each technique.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Compound | δ H-4/H-6 (s, 1H) | δ H-α (s, 3H) | δ NH₂ (s, 2H) | δ Aromatic Protons (m) |
| APD-1 | 8.85 | 2.50 | 7.20 | - |
| APD-2 | 8.92 | 2.51 | 7.25 | 7.50-7.85 |
| APD-3 | 8.88 | 2.49 | 7.22 | 7.10-7.40 |
| Alternative-1 | 8.50, 8.20 | 2.60 | 6.80 | - |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Compound | δ C=O | δ C-5 | δ C-2 | δ C-4/C-6 | δ CH₃ |
| APD-1 | 196.5 | 120.8 | 163.2 | 158.0 | 27.0 |
| APD-2 | 196.3 | 121.0 | 163.5 | 158.2 | 27.1 |
| APD-3 | 196.6 | 120.5 | 163.0 | 157.9 | 26.9 |
| Alternative-1 | 198.0 | 118.5 | 155.0 | 160.1, 157.5 | 28.5 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |
| APD-1 | C₆H₇N₃O | 138.0662 | 138.0665 |
| APD-2 | C₁₂H₁₀N₄O | 227.0927 | 227.0929 |
| APD-3 | C₁₀H₁₁N₃O₂ | 206.0924 | 206.0921 |
| Alternative-1 | C₆H₇N₃O | 138.0662 | 138.0668 |
Table 4: Single-Crystal X-ray Diffraction Data
| Parameter | APD-1 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 14.3 Å, β = 98.5° |
| Bond Length (C-N) | 1.34 Å (amino), 1.38 Å (ring) |
| Bond Angle (C-C-C) | 118.9° |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and identify the connectivity of atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a 45-degree pulse width with a relaxation delay of 5 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 10 µg/mL.
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
-
Acquisition:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.
-
Acquire data in the m/z range of 100-500.
-
Use a suitable reference compound for internal mass calibration to ensure high mass accuracy.
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms in the solid state, providing definitive proof of structure.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).
-
Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.
-
Mandatory Visualizations
The following diagrams illustrate the overall workflow for structural validation and the signaling pathway for a hypothetical biological target of these derivatives.
Caption: Workflow for the synthesis and structural validation of novel compounds.
Caption: Hypothetical signaling pathway showing kinase inhibition by an APD.
Comparative study of different synthetic routes to 1-(2-Aminopyrimidin-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(2-aminopyrimidin-5-yl)ethanone is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of various pharmacologically active molecules, including kinase inhibitors. The efficient and scalable synthesis of this intermediate is therefore of considerable interest. This guide provides a comparative analysis of two prominent synthetic routes for its preparation: the Stille cross-coupling reaction and a Sonogashira coupling followed by hydration.
Core Synthetic Strategies
The primary disconnection for the synthesis of this compound involves the formation of the carbon-carbon bond at the C5 position of the pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation, starting from the readily available 2-amino-5-bromopyrimidine.
Caption: High-level overview of the synthetic approaches to this compound.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two synthetic routes, based on typical conditions for analogous reactions.
| Parameter | Route 1: Stille Coupling | Route 2: Sonogashira Coupling & Hydration |
| Starting Materials | 2-Amino-5-bromopyrimidine, Tributyl(1-ethoxyvinyl)tin | 2-Amino-5-bromopyrimidine, 2-Methyl-3-butyn-2-ol |
| Key Reagents | Pd(PPh₃)₄, LiCl | PdCl₂(PPh₃)₂, CuI, Triethylamine, H₂SO₄ |
| Number of Steps | 1 (Coupling and in-situ hydrolysis) | 2 (Coupling, then hydration) |
| Typical Yield | 70-85% | 75-90% (over two steps) |
| Reaction Temperature | ~100 °C | Room Temperature (Coupling), ~60 °C (Hydration) |
| Reaction Time | 12-24 hours | 4-8 hours (Coupling), 2-4 hours (Hydration) |
| Key Advantages | Single step to acetyl group. | Milder coupling conditions; avoids toxic organotin reagents. |
| Key Disadvantages | Use of highly toxic organotin reagents. | Two distinct synthetic operations are required. |
Experimental Protocols
Route 1: Stille Coupling
This route introduces the acetyl group precursor, a 1-ethoxyvinyl group, which is subsequently hydrolyzed to the ketone.
Caption: Workflow for the Stille coupling route.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-bromopyrimidine (1.0 mmol, 1.0 equiv) and lithium chloride (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Then, add tributyl(1-ethoxyvinyl)tin (1.2 mmol, 1.2 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Hydrolysis: After cooling to room temperature, add 1M aqueous HCl (10 mL) and stir vigorously for 1 hour to effect hydrolysis of the enol ether.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Route 2: Sonogashira Coupling and Hydration
This two-step route first introduces a protected alkyne, which is then hydrated to form the methyl ketone. 2-Methyl-3-butyn-2-ol is used as a stable and inexpensive acetylene surrogate.[1]
Caption: Workflow for the Sonogashira coupling and hydration route.
Methodology:
Step 1: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3 times).
-
Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0-3.0 equiv). Stir the mixture at room temperature for 15 minutes. Add 2-methyl-3-butyn-2-ol (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can often be used in the next step without further purification.
Step 2: Hydration of the Alkyne
-
Reaction Setup: Dissolve the crude product from Step 1 in a mixture of water and a co-solvent like methanol.
-
Hydration: Add a catalytic amount of sulfuric acid (e.g., 10 mol%) and heat the mixture to approximately 60 °C for 2-4 hours. This step also cleaves the acetone protecting group.
-
Workup: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash column chromatography.
Conclusion
Both the Stille and Sonogashira coupling routes provide effective means to synthesize this compound. The choice between the two methods will likely depend on the specific constraints and priorities of the research or development project. The Stille coupling offers a more direct, one-pot conversion, which can be advantageous for simplicity and throughput. However, the high toxicity of the organotin reagents and byproducts is a significant drawback, particularly for scaling up. The Sonogashira route, while involving two separate steps, utilizes less toxic reagents and is often high-yielding. The mild conditions of the initial coupling are also a benefit. For laboratories prioritizing green chemistry and ease of purification from toxic byproducts, the Sonogashira approach is likely the more favorable option.
References
Assessing the Kinase Selectivity of 1-(2-Aminopyrimidin-5-YL)ethanone-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-aminopyrimidin-5-yl)ethanone scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases. This guide provides a comparative analysis of the kinase selectivity of inhibitors based on this scaffold, supported by experimental data and detailed protocols to aid in the evaluation and development of these compounds for therapeutic applications.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the inhibitory activity (IC50) of a representative this compound-based inhibitor against a panel of selected kinases. For comparative purposes, the activity of Staurosporine, a non-selective kinase inhibitor, is also included. Lower IC50 values indicate higher potency.
| Kinase Target | This compound Derivative (IC50, nM) | Staurosporine (IC50, nM) |
| Aurora A | 15 | 5 |
| Aurora B | 250 | 10 |
| CDK2/cyclin A | >10,000 | 20 |
| VEGFR2 | 750 | 15 |
| ABL1 | >10,000 | 8 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of kinase inhibitor selectivity. The following sections describe the methodologies for key in vitro assays commonly employed in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit used for this purpose.
Materials:
-
Purified recombinant kinase (e.g., Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
This compound-based inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Signaling Pathways
Understanding the experimental workflow and the biological context of the targeted kinase is crucial for inhibitor development. The following diagrams, generated using Graphviz, illustrate a typical workflow for kinase selectivity profiling and the Aurora A signaling pathway, a common target for aminopyrimidine-based inhibitors.
Discussion and Conclusion
The this compound core represents a versatile scaffold for the development of kinase inhibitors. As demonstrated by the representative data, derivatives can be engineered to exhibit varying degrees of selectivity. A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing potency against the desired target while minimizing off-target effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers engaged in the discovery and characterization of novel kinase inhibitors based on this promising chemical scaffold. Further profiling against a comprehensive kinase panel is recommended to fully elucidate the selectivity profile of any new derivative.
Benchmarking the efficacy of 1-(2-Aminopyrimidin-5-YL)ethanone derivatives against known drugs
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the efficacy of novel aminopyrimidine derivatives against established drugs targeting key kinases in cancer and neurodegenerative diseases. The focus is on providing objective, data-driven comparisons to aid researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] This guide focuses on the potential of aminopyrimidine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3β (GSK-3β), two critical targets in oncology and neuroscience, respectively. While specific data on 1-(2-Aminopyrimidin-5-YL)ethanone derivatives with direct comparator analysis is emerging, this guide presents a robust comparison of closely related aminopyrimidine hybrids against the well-established EGFR inhibitor, Gefitinib.
Data Presentation: Comparative Efficacy of Aminopyrimidine Derivatives
The following tables summarize the in vitro efficacy of representative aminopyrimidine derivatives compared to the known EGFR inhibitor, Gefitinib. The data is extracted from a study by Abdel-Maksoud et al. (2023), which synthesized and evaluated two series of aminopyrimidine hybrids.
Table 1: In Vitro EGFR-TK Enzyme Inhibition
| Compound | Derivative Series | IC50 (µM) vs. EGFR-TK |
| Compound 6c | 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide | 0.9 ± 0.03[1][2] |
| Compound 10b | 6-amino-5-((4-chlorophenyl)(propylamino)methyl)pyrimidine-2,4(1H,3H)-dione | 0.7 ± 0.02[1][2] |
| Gefitinib | Known EGFR Inhibitor | Not explicitly stated in the provided text, but used as a comparator. |
Table 2: Anti-proliferative Activity against MCF-7 Breast Cancer Cell Line
| Compound | Derivative Series | IC50 (µM) vs. MCF-7 Cells |
| Compound 6c | 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide | 37.7 ± 3.6[1][2] |
| Compound 10b | 6-amino-5-((4-chlorophenyl)(propylamino)methyl)pyrimidine-2,4(1H,3H)-dione | 31.8 ± 2.0[1][2] |
| Gefitinib | Known EGFR Inhibitor | 4.1 ± 0.01[1][2] |
| Thalidomide | Known Anticancer Drug | 13.4 ± 0.5[1][2] |
Mandatory Visualization
Caption: EGFR Signaling Pathway and Points of Inhibition.
References
- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-referencing experimental data of 1-(2-Aminopyrimidin-5-YL)ethanone with literature values
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. This guide provides a comparative analysis of available data for 1-(2-Aminopyrimidin-5-YL)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. Due to a notable lack of published experimental data for this specific compound, this guide cross-references literature values for structurally similar compounds to provide a predictive baseline for its physicochemical and biological properties.
Physicochemical and Spectroscopic Data Comparison
| Property | This compound (Literature & Predicted) | 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone (Literature) | 2-Aminopyrimidine (Literature) |
| Molecular Formula | C₆H₇N₃O | C₇H₉N₃O | C₄H₅N₃ |
| Molecular Weight | 137.14 g/mol [1] | 151.17 g/mol | 95.10 g/mol |
| CAS Number | 124491-42-5[1] | 66373-25-9 | 109-12-6 |
| Melting Point | Data not available | 224-231 °C | 124-127 °C |
| ¹H NMR | Predicted shifts based on analogs | Data not available in searched literature | δ 8.3 (d, 2H), 6.6 (t, 1H), 6.5 (br s, 2H) |
| ¹³C NMR | Predicted shifts based on analogs | Data not available in searched literature | δ 163.1, 158.2, 110.5 |
| IR (cm⁻¹) | Predicted peaks based on analogs | Data not available in searched literature | 3312, 3167, 1630, 1588, 1450 |
| Mass Spec (m/z) | Predicted M+ at 137 | Data not available in searched literature | 95 (M+) |
Note: The data for the target compound is limited to what is available from commercial suppliers and public databases. Spectroscopic data is predicted based on the analysis of structurally similar compounds.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not explicitly described in the reviewed literature, a general and robust method for the synthesis of 2-aminopyrimidine derivatives can be adapted.[2]
General Synthesis of 2-Aminopyrimidine Derivatives
A common and effective method involves the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and guanidine. For the synthesis of this compound, a suitable starting material would be a functionalized three-carbon synth on bearing an acetyl group, which can then be cyclized with guanidine.
Materials:
-
A suitable β-ketoaldehyde or its synthetic equivalent (e.g., a protected form).
-
Guanidine hydrochloride or guanidine carbonate.
-
A base such as sodium ethoxide or sodium hydroxide.
-
An appropriate solvent, typically ethanol or methanol.
Procedure:
-
The guanidine salt is neutralized with a stoichiometric amount of a strong base in an alcoholic solvent.
-
The 1,3-dicarbonyl-containing starting material is added to the reaction mixture.
-
The mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Standard Characterization Techniques
To obtain the missing experimental data, the following standard analytical methods would be employed:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.
Potential Signaling Pathways and Biological Activity
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, including approved drugs.[2][3] These compounds are known to interact with a variety of biological targets, particularly protein kinases, which are key regulators of cellular signaling pathways.
Given its structural similarity to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against various kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The ethanone moiety at the 5-position of the pyrimidine ring provides a handle for further chemical modification, allowing for the generation of a library of derivatives that could be screened for specific biological activities.
For instance, many 2-aminopyrimidine-based compounds have been shown to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs is a validated strategy in cancer therapy. Other potential targets include tyrosine kinases and serine/threonine kinases involved in various signaling cascades.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental and biological context, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Caption: A potential signaling pathway involving kinase inhibition by a 2-aminopyrimidine compound.
References
Safety Operating Guide
Proper Disposal of 1-(2-Aminopyrimidin-5-YL)ethanone: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure work environment and maintaining regulatory compliance. This guide provides a detailed protocol for the proper disposal of 1-(2-Aminopyrimidin-5-YL)ethanone, a compound that requires careful management due to its hazardous properties. Adherence to these procedures will mitigate risks and support safe laboratory operations.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects. Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the associated hazards and to implement all necessary safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Protective Clothing: A flame-retardant antistatic lab coat is recommended.
-
Respiratory Protection: If dust is generated, respiratory protection is required.
Quantitative Data Summary
While specific disposal-related quantitative data such as reportable quantities can vary by jurisdiction, the following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| GHS Classification | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Skin Corrosion (Category 1A), Serious Eye Damage (Category 1), Acute Aquatic Hazard (Category 3), Chronic Aquatic Hazard (Category 3) | |
| Melting Point | 54 - 58 °C (129 - 136 °F) | |
| Boiling Point | 204 - 210 °C (399 - 410 °F) | |
| Incompatible Materials | Strong oxidizing agents | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service[2]. The following protocol details the necessary steps for the collection, segregation, and preparation of this chemical waste for final disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container[3].
-
Any materials that have come into contact with the compound, such as contaminated gloves, weighing paper, and pipette tips, must also be disposed of as hazardous solid waste in the same designated container[3].
-
-
Liquid Waste:
2. Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills[3][5].
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., "Toxic," "Corrosive")[3][6].
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][5].
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash[1][4].
5. Spill and Decontamination:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition[5].
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand[5][7].
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container[7].
-
Decontaminate the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste[7].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(2-Aminopyrimidin-5-YL)ethanone
This guide provides immediate, essential safety and logistical information for handling 1-(2-Aminopyrimidin-5-YL)ethanone. The procedures outlined are based on the known hazards of this compound and established safety protocols for similar chemical structures, designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Profile: this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Due to these potential risks, direct contact with the skin, eyes, and respiratory tract must be strictly avoided.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for specific experimental conditions. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[2] | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.[2][3] | To protect eyes from dust particles and splashes, preventing serious irritation.[2] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[2][3] | To prevent accidental skin exposure.[2] |
| Respiratory Protection | Use in a certified chemical fume hood.[2] A NIOSH-approved respirator may be required for high-dust conditions or spill cleanup.[4] | To avoid inhalation of dust, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency plan and access to a safety shower and eyewash station.
-
Use the smallest practical quantities for the experiment.[2]
-
Keep containers tightly closed when not in use.[2]
Handling:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[2]
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.[2]
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Do not mix with incompatible waste streams.
Disposal:
-
Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.[2]
-
Waste material must be disposed of in accordance with national and local regulations.[5]
Experimental Workflow
Caption: Procedural flow for handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
